Technical Documentation Center

AMG-337 monohydrate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: AMG-337 monohydrate
  • CAS: 1643590-78-6

Core Science & Biosynthesis

Foundational

Deciphering Oncogene Addiction: In Vitro Efficacy and Mechanistic Profiling of AMG-337 Monohydrate in Gastric Cancer Cell Lines

Executive Summary Gastric cancer driven by mesenchymal-epithelial transition factor (MET) dysregulation—either through focal gene amplification or exon 14 skipping mutations (METex14del)—represents a highly aggressive mo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Gastric cancer driven by mesenchymal-epithelial transition factor (MET) dysregulation—either through focal gene amplification or exon 14 skipping mutations (METex14del)—represents a highly aggressive molecular subtype. Developing targeted therapies requires rigorous preclinical validation to separate true oncogene addiction from broad-spectrum cytotoxicity. This technical guide dissects the in vitro pharmacological profile of AMG-337 monohydrate , an orally bioavailable, highly selective, ATP-competitive MET kinase inhibitor, providing actionable, self-validating methodologies for its evaluation in gastric cancer cell lines.

Mechanistic Rationale: The MET Signaling Axis

To design a robust in vitro assay, one must first understand the molecular causality of the target. AMG-337 binds directly to the ATP-binding pocket of the MET kinase domain, locking the receptor in an inactive conformation .

In MET-amplified gastric cancer cell lines (such as SNU-5 and MKN-45), the sheer density of the receptor at the membrane forces ligand-independent autophosphorylation. This drives constitutive activation of downstream phosphoinositide 3-kinase (PI3K)/AKT and mitogen-activated protein kinase (MAPK)/ERK pathways. By suppressing this specific axis, AMG-337 induces profound G1 cell cycle arrest and apoptosis.

G HGF HGF (Ligand) MET MET Receptor (Amplified/Mutated) HGF->MET PI3K PI3K Pathway MET->PI3K MAPK MAPK Pathway MET->MAPK AMG337 AMG-337 (ATP-Competitive Inhibitor) AMG337->MET Apoptosis Apoptosis (Cell Death) AMG337->Apoptosis Induces AKT AKT PI3K->AKT ERK ERK1/2 MAPK->ERK Proliferation Cell Proliferation & Survival AKT->Proliferation ERK->Proliferation

Figure 1: MET signaling pathway and targeted inhibition by AMG-337 in gastric cancer.

Quantitative Efficacy Profiling

The hallmark of a targeted therapeutic is its therapeutic window, defined in vitro by the differential IC50 between oncogene-addicted lines and wild-type (WT) counterparts. AMG-337 demonstrates exquisite selectivity, inhibiting WT MET enzymatic activity with an IC50 of 1 nM .

In cellular viability assays, it selectively eradicates MET-amplified (SNU-5, MKN-45) and METex14del (Hs746T) gastric cancer lines at nanomolar concentrations, while entirely sparing non-amplified lines.

Table 1: In Vitro IC50 Profiling of AMG-337 in Gastric Cancer Models
Target / Cell LineGenotype / CharacteristicIC50 ValuePrimary Readout
WT MET (Enzymatic) Wild-Type Kinase1 nMKinase Activity Assay
SNU-5 Gastric Cancer (MET-Amplified)< 50 nMCell Viability
Hs746T Gastric Cancer (METex14del)< 50 nMCell Viability
MKN-45 Gastric Cancer (MET-Amplified)< 50 nMCell Viability
Non-Amplified Lines Diverse (MET-WT)> 10 μMCell Viability

Data synthesized from established preclinical profiling standards.

Self-Validating Experimental Methodologies

Workflow Seed 1. Cell Seeding (MET-Amp & WT) Treat 2. AMG-337 Treatment (0 - 300 nM) Seed->Treat Viability 3a. Viability Assay (CellTiter-Glo) Treat->Viability WB 3b. Western Blot (Target Engagement) Treat->WB Flow 3c. Flow Cytometry (Apoptosis) Treat->Flow Analysis 4. Data Synthesis & IC50 Calculation Viability->Analysis WB->Analysis Flow->Analysis

Figure 2: Tripartite experimental workflow for validating AMG-337 in vitro efficacy.

Protocol 1: Cell Viability & Proliferation (IC50 Determination)
  • Step 1: Cell Synchronization. Seed SNU-5 (MET-amplified) and AGS (MET-WT negative control) cells at 5×103 cells/well in 96-well plates. Starve in serum-free RPMI-1640 for 24 hours prior to treatment.

    • Causality: Serum starvation eliminates background kinase activity driven by undefined growth factors in Fetal Bovine Serum (FBS). This ensures that cellular survival is strictly dependent on MET autocrine signaling, providing a clean baseline to measure the true inhibitory potency of AMG-337.

  • Step 2: Drug Treatment. Treat cells with a 10-point serial dilution of AMG-337 (0.1 nM to 10 μM) for 72 hours.

  • Step 3: Readout. Utilize an ATP-based luminescence assay (e.g., CellTiter-Glo) to quantify viability.

    • Causality: ATP quantification provides a direct, linear correlation with metabolically active cells. This avoids the metabolic artifacts and false-positives sometimes seen with tetrazolium-based (MTT) assays when evaluating kinase-inhibited, senescent cells.

Protocol 2: Target Engagement via Immunoblotting
  • Step 1: Short-Term Exposure. Treat MKN-45 cells with 100 nM AMG-337 for exactly 2 hours .

    • Causality: A 2-hour window is optimal for assessing direct kinase inhibition (target engagement) before the onset of secondary apoptotic signaling. Apoptosis degrades structural proteins and confounds phosphorylation readouts.

  • Step 2: Lysis and Probing. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Probe for total MET, p-MET (Tyr1234/1235), p-AKT, and p-ERK1/2.

    • Causality: Measuring both total and phosphorylated forms confirms that the reduction in signal is due to direct kinase inhibition by AMG-337, rather than target degradation or receptor internalization.

Protocol 3: Apoptosis and Cell Cycle Analysis
  • Step 1: Treatment and Staining. Treat SNU-620 cells with 100 nM AMG-337 for 24 hours. Harvest and stain with Annexin V-FITC and Propidium Iodide (PI).

  • Step 2: Flow Cytometry. Analyze for Annexin V+/PI- (early apoptosis) and Annexin V+/PI+ (late apoptosis).

    • Causality: Correlating the biochemical target engagement (Protocol 2) with physical cell death (Protocol 3) proves that MET inhibition is fundamentally cytotoxic—not merely cytostatic—in these oncogene-addicted lines.

Causality in Assay Design: The Logic of Controls

A robust protocol anticipates failure modes. The differential response between MET-amplified and MET-WT lines provides an internal control against off-target toxicity. If AMG-337 were to kill MET-WT lines at nanomolar concentrations, it would indicate broad-spectrum cytotoxicity rather than targeted kinase inhibition.

Logic Hypothesis Hypothesis: AMG-337 targets MET-dependent cells PosControl Positive Models (SNU-5, MKN-45) MET-Amplified Hypothesis->PosControl NegControl Negative Models (Non-Amplified) MET-WT Hypothesis->NegControl ReadoutPos High Sensitivity (IC50 < 50 nM) PosControl->ReadoutPos ReadoutNeg Low Sensitivity (IC50 > 10 μM) NegControl->ReadoutNeg Validation Self-Validating Conclusion: Efficacy is driven by oncogene addiction ReadoutPos->Validation ReadoutNeg->Validation

Figure 3: Logical framework of self-validating assay design using differential cell models.

Conclusion

AMG-337 monohydrate is a potent, highly specific inhibitor of the MET receptor tyrosine kinase. Through rigorous, self-validating in vitro methodologies—combining precise cellular synchronization, targeted immunoblotting, and differential control models—we can definitively map its efficacy to MET oncogene addiction in gastric cancer cell lines. This provides a robust, reproducible preclinical foundation for its translational application in targeted oncology.

References

  • In Vitro and In Vivo Activity of AMG 337, a Potent and Selective MET Kinase Inhibitor, in MET-Dependent Cancer Models Source: Molecular Cancer Therapeutics (AACR Journals) URL:[Link]

  • Discovery of (R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337), a Potent and Selective Inhibitor of MET with High Unbound Target Coverage and Robust In Vivo Antitumor Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Exploratory

In Vivo Blood-Brain Barrier Permeability of AMG-337 Monohydrate: A Technical Guide to Pharmacokinetic Evaluation

Executive Summary The development of targeted therapies for central nervous system (CNS) metastases requires a rigorous understanding of a drug's ability to cross the blood-brain barrier (BBB). AMG-337 is a highly select...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted therapies for central nervous system (CNS) metastases requires a rigorous understanding of a drug's ability to cross the blood-brain barrier (BBB). AMG-337 is a highly selective, orally bioavailable, ATP-competitive inhibitor of the MET receptor tyrosine kinase[1]. While AMG-337 has demonstrated robust clinical activity in MET-amplified solid tumors[2], assessing its efficacy against brain metastases requires precise in vivo pharmacokinetic (PK) and pharmacodynamic (PD) modeling.

This technical guide establishes the authoritative framework for evaluating the in vivo BBB permeability of AMG-337 monohydrate. By moving beyond rudimentary total brain concentrations, we outline a self-validating methodology to determine the unbound brain-to-plasma partition coefficient ( Kp,uu,brain​ )—the gold standard metric for CNS drug penetrance.

Mechanistic Rationale: The HGF/MET Axis in the CNS

The Hepatocyte Growth Factor (HGF)/MET signaling pathway is a critical driver of tumor cell proliferation, invasion, and survival. In the context of malignant brain tumors and CNS metastases, aberrant MET activation correlates with high tumor grade and poor clinical prognosis[3].

AMG-337 exerts its pharmacological effect by binding to the inactive activation loop of the MET kinase domain. This locks the receptor in an inactive conformation, potently halting downstream signaling cascades, including the PI3K/AKT and RAS/MAPK pathways[3].

MET_Pathway HGF HGF (Ligand) MET MET Receptor Tyrosine Kinase HGF->MET Binds & Activates PI3K PI3K MET->PI3K Phosphorylation RAS RAS MET->RAS Phosphorylation AMG337 AMG-337 Monohydrate (ATP-Competitive Inhibitor) AMG337->MET Blocks Kinase Domain AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Tumor Cell Survival & Proliferation mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK / MAPK MEK->ERK ERK->Survival

Figure 1: HGF/MET signaling pathway and its targeted inhibition by AMG-337.

Physicochemical Predictors of BBB Penetration

For a kinase inhibitor to achieve therapeutic concentrations in the brain interstitial fluid (ISF), it must overcome both the physical tight junctions of the BBB and the active efflux mediated by ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).

Through structure-based drug design, AMG-337 was optimized to form intramolecular hydrogen bonds, which reinforce a rigid U-shaped binding mode[4]. This structural rigidity minimizes the exposed polar surface area, contributing to its high oral bioavailability (~65%) and improved half-life[4]. While these lipophilic properties theoretically favor passive transcellular diffusion across the BBB, the actual CNS penetrance is heavily dictated by the compound's affinity for efflux transporters, making in vivo quantification mandatory.

The Causality of Kp,uu,brain​ : Moving Beyond Total Brain Concentration

A frequent error in neuro-oncology drug development is the reliance on the total brain-to-plasma ratio ( Kp,brain​ ).

The Causality Principle: Brain tissue is highly lipophilic. A drug may exhibit a high Kp,brain​ simply because it nonspecifically binds to brain lipids, rendering it pharmacologically inactive. Only the unbound fraction of the drug in the brain ( fu,brain​ ) can interact with the MET receptor. Therefore, the true metric of BBB permeability is Kp,uu,brain​ —the ratio of unbound drug in the brain to unbound drug in the plasma.

  • A Kp,uu,brain​ value near 1.0 indicates unrestricted passive diffusion.

  • A value < 0.1 indicates significant active efflux restriction.

In Vivo Experimental Protocols for AMG-337 Monohydrate

To accurately determine the BBB permeability of AMG-337, researchers must execute a two-part experimental workflow combining in vivo steady-state dosing with in vitro equilibrium dialysis.

BBB_Workflow Dosing In Vivo Dosing (AMG-337 PO/IV) Sampling Blood & Brain Sampling Dosing->Sampling Homogenization Brain Tissue Homogenization Sampling->Homogenization Brain Dialysis Equilibrium Dialysis (fu,brain & fu,plasma) Sampling->Dialysis Plasma Homogenization->Dialysis Homogenate LCMS LC-MS/MS Quantification Dialysis->LCMS Calculation Calculate Kp,uu,brain (Unbound Partition) LCMS->Calculation

Figure 2: Experimental workflow for determining the unbound brain-to-plasma partition coefficient.

Protocol A: Steady-State Pharmacokinetic Assessment

This protocol utilizes a self-validating system to ensure data integrity. By co-administering a low-permeability marker, we verify that the BBB remains intact during the experiment.

  • Model Selection: Utilize wild-type FVB mice and triple-knockout ( Mdr1a/b−/−Bcrp1−/− ) mice. Comparing the Kp,uu,brain​ between these strains isolates the specific impact of P-gp and BCRP efflux transporters on AMG-337.

  • Formulation: Suspend AMG-337 monohydrate in a vehicle of 30% hydroxypropyl-β-cyclodextrin (HPBCD; w/v) plus 10% Pluronic F68 (w/v)[5]. This ensures complete dissolution, preventing micro-emboli that could artificially breach the BBB.

  • Control Integration (Self-Validation): Spike the formulation with Atenolol (1 mg/kg). Atenolol is highly hydrophilic and cannot cross an intact BBB. If LC-MS/MS detects Atenolol in the brain parenchyma, the BBB is compromised, and the sample must be excluded.

  • Dosing & Sampling: Administer AMG-337 via oral gavage at 3 mg/kg. This dose achieves unbound plasma concentrations >60 nmol/L, sufficient for >90% MET inhibition in vivo[1]. At steady-state (e.g., 3 hours post-dose), perform transcardial perfusion with ice-cold heparinized saline. Causality: Perfusion is critical to flush out intravascular blood; otherwise, drug trapped in the brain's microvasculature will falsely inflate the brain concentration reading. Harvest plasma and brain tissue.

Protocol B: Equilibrium Dialysis for Fraction Unbound ( fu,brain​ )
  • Homogenization: Weigh the harvested brain tissue and homogenize it in a 1:3 (w/v) ratio with phosphate-buffered saline (PBS).

  • Dialysis Setup: Load the brain homogenate (or plasma) into the donor chamber of a Rapid Equilibrium Dialysis (RED) device (8K MWCO). Fill the receiver chamber with PBS.

  • Equilibration: Incubate the device at 37°C with 5% CO2​ on an orbital shaker for 4–6 hours to achieve thermodynamic equilibrium.

  • LC-MS/MS Quantification: Extract the drug from both chambers using protein precipitation (acetonitrile with an internal standard) and analyze via LC-MS/MS.

  • Mathematical Derivation: Calculate the unbound fraction in the brain ( fu,brain​ ) and plasma ( fu,plasma​ ):

    fu​=Concentrationdonor​Concentrationreceiver​​

    Calculate the final unbound partition coefficient:

    Kp,uu,brain​=fu,plasma​Kp,brain​×fu,brain​​

Quantitative Data Synthesis

The following table synthesizes the established pharmacokinetic and physicochemical parameters of AMG-337, providing the analytical baseline required to interpret BBB permeability results[1][2][4].

ParameterValue / CharacteristicClinical / Experimental Significance
Target Kinase MET (IC50 < 5 nM)Highly selective ATP-competitive inhibition.
Oral Bioavailability ~65%High systemic exposure due to rigid structural optimization.
In Vivo Efficacy Threshold > 27 nmol/L (Unbound Plasma)Minimum concentration required for >90% MET inhibition.
Recommended Phase II Dose 300 mg once dailyEstablished Maximum Tolerated Dose (MTD) in humans.
Preclinical Formulation 30% HPBCD + 10% Pluronic F68Ensures optimal solubility for in vivo gavage dosing.
Binding Mode U-shaped, Intramolecular H-bondsReduces polar surface area, potentially aiding passive BBB diffusion.

Sources

Protocols & Analytical Methods

Method

Preparation and Application of AMG-337 Monohydrate in DMSO for In Vitro MET Kinase Assays

Target Audience: Researchers, assay scientists, and drug development professionals. Objective: To provide an authoritative, self-validating protocol for the dissolution, storage, and application of the MET inhibitor AMG-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, assay scientists, and drug development professionals. Objective: To provide an authoritative, self-validating protocol for the dissolution, storage, and application of the MET inhibitor AMG-337 monohydrate in in vitro biological assays.

Introduction & Mechanistic Rationale

AMG-337 is a highly selective, orally bioavailable, ATP-competitive small-molecule inhibitor of the MET receptor tyrosine kinase[1]. In MET-driven malignancies—particularly subsets of hepatocellular carcinoma (HCC) and gastric cancer—aberrant Hepatocyte Growth Factor (HGF)/MET signaling drives uncontrolled tumor cell proliferation and survival[2].

When preparing AMG-337 for in vitro assays, researchers typically utilize the monohydrate form. The inclusion of a water molecule in the crystal lattice alters the molecular weight compared to the free base[3]. Failing to account for this structural water during molarity calculations introduces systematic concentration errors that cascade through dose-response curves, ultimately skewing IC50 determinations.

MET_Pathway HGF HGF (Hepatocyte Growth Factor) MET MET Receptor Tyrosine Kinase HGF->MET Ligand Binding & Dimerization GAB1 GAB1 (Adaptor Protein) MET->GAB1 Autophosphorylation & Activation AMG337 AMG-337 Monohydrate (ATP-Competitive Inhibitor) AMG337->MET Inhibits Kinase Domain PI3K PI3K / AKT Pathway GAB1->PI3K MAPK RAS / MAPK Pathway GAB1->MAPK Proliferation Tumor Cell Proliferation PI3K->Proliferation MAPK->Proliferation

Figure 1: Mechanism of Action of AMG-337 in the HGF/MET Signaling Pathway.

Quantitative Data & Physicochemical Properties

Understanding the physicochemical constraints of AMG-337 is critical for assay reproducibility. Below is a summary of the compound's properties and its validated in vitro sensitivity profiles.

Table 1: Physicochemical Properties of AMG-337 Monohydrate

Property Detail
Compound Name AMG-337 Monohydrate
CAS Number 1643590-78-6[3]
Molecular Weight 481.49 g/mol [3]
Chemical Formula C23H24FN7O4[3]
Target MET Receptor Tyrosine Kinase[1]

| Max Solubility (DMSO) | ≥ 46.3 mg/mL (~96 mM) |

Table 2: AMG-337 In Vitro Sensitivity Profile (MET-Amplified Lines)

Cell Line Cancer Type MET Status AMG-337 IC50
MHCC97H Hepatocellular Carcinoma Amplified 15 nM (0.015 μM)[2]
HCCLM3 Hepatocellular Carcinoma Amplified 25 nM (0.025 μM)[2]
MKN-45 Gastric Cancer Amplified Highly Sensitive[1]

| SNU-5 | Gastric Cancer | Amplified | Highly Sensitive[1] |

The Causality of Solvent Selection: DMSO Dynamics

Dimethyl sulfoxide (DMSO) is the universal solvent for hydrophobic small molecules like AMG-337. However, its use requires strict adherence to physical chemistry principles to ensure assay integrity:

  • Hygroscopicity and Stability : DMSO rapidly absorbs atmospheric moisture. Water ingress can cause premature hydrolysis of the compound or reduce its solubility[4]. Always use anhydrous, sterile DMSO.

  • Aqueous Precipitation : Hydrophobic kinase inhibitors will crash out of solution (precipitate) if diluted directly into aqueous buffers at high intermediate concentrations[5]. Serial dilutions must be performed in 100% DMSO.

  • Cytotoxicity : DMSO is biologically active. Concentrations exceeding 0.5% can alter cell membrane permeability and induce apoptosis, confounding the specific MET-inhibitory effects of AMG-337[5].

Table 3: Recommended Final DMSO Concentrations by Assay Type

Assay Type Recommended Final DMSO (%) Cytotoxicity Risk
Primary Cell Cultures ≤ 0.1%[5] High
Cell Lines (General) ≤ 0.5% (0.1% preferred)[5] Moderate
High-Throughput Screening 0.1% - 1.0%[5] Moderate to Low

| In Vivo Animal Studies | ≤ 2.0%[5] | Systemic Toxicity |

Experimental Protocol: Preparation and Dilution Workflow

DMSO_Workflow Powder AMG-337 Monohydrate (Solid Powder) Stock Primary Stock 10 mM in 100% DMSO Powder->Stock Weigh & Dissolve Aliquot Aliquots Store at -20°C / -80°C Stock->Aliquot Prevent Freeze-Thaw Serial Serial Dilutions Performed in 100% DMSO Stock->Serial Dilute to 1000x Media Final Aqueous Media ≤ 0.1% Final DMSO Serial->Media 1:1000 Transfer

Figure 2: Optimal Workflow for Dissolving and Diluting AMG-337 in DMSO for In Vitro Assays.

Step 1: Molarity and Mass Calculation

Calculate the required mass using the monohydrate molecular weight (481.49 g/mol ). Formula: Mass (mg) = Concentration (mM) × Volume (mL) × Molecular Weight ( g/mol ) Example: To prepare 1 mL of a 10 mM stock solution: 10 mM × 1 mL × 481.49 g/mol = 4.81 mg.

Self-Validation Check: Equilibrate the sealed compound vial to room temperature for 30 minutes before opening. This prevents atmospheric moisture from condensing on the cold powder, which would artificially inflate the weighed mass and lead to a sub-potent stock.

Step 2: Primary Stock Preparation (100% DMSO)

Add 1 mL of sterile, anhydrous DMSO to the 4.81 mg of AMG-337 monohydrate powder. Vortex gently to mix.

Self-Validation Check: Visually inspect the solution against a light source. It should be completely optically clear. If micro-precipitates are visible, sonicate the sealed tube in a water bath at room temperature for 2-3 minutes[5].

Step 3: Aliquoting and Storage

Divide the 10 mM stock into 50 μL or 100 μL single-use aliquots in sterile microcentrifuge tubes. Store immediately at -20°C (short-term, <1 month) or -80°C (long-term, up to 6 months)[6].

Causality: Repeated freeze-thaw cycles degrade small molecules and introduce atmospheric moisture into the hygroscopic DMSO. Single-use aliquots preserve the structural integrity of the MET inhibitor.

Step 4: Serial Dilution in 100% DMSO

Prepare intermediate concentrations by performing serial dilutions (e.g., 1:3 or 1:10) in 100% DMSO[5]. For example, to achieve a final well concentration of 10 μM, prepare a 10 mM intermediate stock (1000x).

ngcontent-ng-c2259155149="" class="ng-star-inserted">

Causality: Maintaining 100% DMSO during serial dilution ensures the highly hydrophobic AMG-337 remains fully soluble. Diluting directly into aqueous media at high intermediate concentrations will cause the compound to precipitate, yielding false-negative assay results.

Step 5: Final Transfer to Aqueous Assay Media

Transfer the DMSO-dissolved compound into the cell culture media at a 1:1000 ratio (e.g., 1 μL of the DMSO dilution into 999 μL of culture media)[7]. This yields a final DMSO concentration of 0.1%.

Self-Validation Check: Always run a "Vehicle Control" well containing the exact final concentration of DMSO (0.1%) but no AMG-337[5]. If the vehicle control shows >5% loss in cell viability compared to untreated cells, the DMSO concentration is too high for that specific cell line and must be optimized.

References

  • ResearchGate. How do I make a stock solution of a substance in DMSO? URL:[Link]

  • AACR Journals. Preclinical Evaluation of AMG 337, a Highly Selective Small Molecule MET Inhibitor, in Hepatocellular Carcinoma. Molecular Cancer Therapeutics (2016). URL:[Link]

  • AACR Journals. In Vitro and In Vivo Activity of AMG 337, a Potent and Selective MET Kinase Inhibitor, in MET-Dependent Cancer Models. Molecular Cancer Therapeutics (2016). URL:[Link]

Sources

Application

Application Notes and Protocols for AMG-337 Monohydrate in Xenograft Mouse Models

Introduction: Targeting the MET Pathway with AMG-337 The Mesenchymal-Epithelial Transition (MET) receptor tyrosine kinase, and its ligand, Hepatocyte Growth Factor (HGF), are critical regulators of cellular proliferation...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Targeting the MET Pathway with AMG-337

The Mesenchymal-Epithelial Transition (MET) receptor tyrosine kinase, and its ligand, Hepatocyte Growth Factor (HGF), are critical regulators of cellular proliferation, motility, and invasion. Dysregulation of the HGF/MET signaling axis, through gene amplification, mutation, or overexpression, is a key oncogenic driver in a variety of human cancers, including those of the stomach, lung, and liver.[1][2] AMG-337 is a potent, orally bioavailable, and highly selective small-molecule inhibitor of MET kinase activity.[3][4] It competitively binds to the ATP-binding site of MET, effectively blocking its phosphorylation and the subsequent activation of downstream pro-survival and proliferative signaling cascades such as the PI3K/AKT and MAPK pathways.[1][5][6] These application notes provide a comprehensive guide for the preparation and formulation of AMG-337 monohydrate for use in preclinical xenograft mouse models, ensuring reproducible and reliable in vivo evaluation of its anti-tumor efficacy.

Physicochemical Properties of AMG-337

A thorough understanding of the physicochemical properties of AMG-337 is fundamental to the development of appropriate formulations for in vivo studies.

PropertyValueSource
Molecular FormulaC23H22FN7O3[5][7]
Molecular Weight463.46 g/mol [5][8]
CAS Number1173699-31-4[5]
AppearanceSolid[8]
In Vitro SolubilitySoluble in DMSO (≥46.3 mg/mL to 100 mg/mL)[3][5][8]
In Vivo Targetc-Met/HGFR[5]

MET Signaling Pathway and the Mechanism of Action of AMG-337

The following diagram illustrates the MET signaling pathway and the inhibitory action of AMG-337.

MET_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF (Ligand) MET MET Receptor HGF->MET Gab1 Gab1 MET->Gab1 Phosphorylation PI3K PI3K Gab1->PI3K RAS RAS Gab1->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Invasion AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation AMG337 AMG-337 AMG337->MET Inhibition

Caption: The HGF/MET signaling pathway and the inhibitory effect of AMG-337.

Protocols for the Preparation and Formulation of AMG-337 Monohydrate

The following protocols detail the preparation of AMG-337 monohydrate for both in vitro and in vivo applications. The choice of in vivo formulation will depend on the desired route of administration and study-specific requirements.

In Vitro Stock Solution Preparation

For in vitro studies, AMG-337 is typically dissolved in 100% dimethyl sulfoxide (DMSO).[9][10]

Materials:

  • AMG-337 monohydrate powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath (optional)

Protocol:

  • Weighing: Accurately weigh the desired amount of AMG-337 monohydrate powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mg/mL).

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. An ultrasonic bath may be used to aid dissolution.[5]

  • Storage: Store the stock solution at -20°C or -80°C for long-term stability.[5][6] For short-term use, the solution can be stored at 4°C for up to two years.[5]

In Vivo Formulation for Oral Gavage

Two primary formulations have been successfully used for the oral administration of AMG-337 in xenograft models.

Formulation 1: Hydroxypropyl-β-cyclodextrin (HPBCD) Based Formulation

This formulation is suitable for achieving a clear solution and is well-tolerated in animal models.[9][11]

Materials:

  • AMG-337 monohydrate powder

  • Hydroxypropyl-β-cyclodextrin (HPBCD)

  • Deionized water

  • Methanesulfonic acid (for pH adjustment, if necessary)

  • Sterile conical tubes

  • Magnetic stirrer and stir bar

  • pH meter

Protocol:

  • Prepare HPBCD Solution: Prepare a 20% or 30% (w/v) solution of HPBCD in deionized water.[9][11] For example, to make 10 mL of a 20% solution, dissolve 2 g of HPBCD in 10 mL of deionized water. Stir until fully dissolved.

  • pH Adjustment (Optional but Recommended): In some studies, the pH of the HPBCD solution is adjusted to 3.5 with methanesulfonic acid.[11] This can improve the solubility and stability of the compound.

  • Add AMG-337: Add the pre-weighed AMG-337 monohydrate powder to the HPBCD solution.

  • Mixing: Stir the mixture continuously until the AMG-337 is completely dissolved. This may take some time.

  • Final Volume: Adjust the final volume with the HPBCD solution if necessary to achieve the desired final concentration for dosing.

  • Storage: This formulation should be prepared fresh daily. If short-term storage is required, keep it at 4°C and protect it from light.

Formulation 2: Co-solvent Formulation (DMSO, PEG300, Tween-80, Saline)

This formulation utilizes a mixture of solvents to achieve solubility and is a common approach for poorly water-soluble compounds.[5]

Materials:

  • AMG-337 monohydrate powder

  • Anhydrous DMSO

  • PEG300

  • Tween-80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl)

  • Sterile conical tubes

  • Vortex mixer

Protocol:

  • Initial Dissolution: Dissolve the AMG-337 monohydrate powder in DMSO first. The volume of DMSO should be 10% of the final desired volume.[5]

  • Sequential Addition of Solvents: Add the other solvents in the following order, ensuring the solution is clear after each addition:

    • Add 40% (of the final volume) of PEG300 and mix thoroughly.

    • Add 5% (of the final volume) of Tween-80 and mix thoroughly.

    • Finally, add 45% (of the final volume) of sterile saline and mix thoroughly to obtain a clear solution.[5]

  • Storage: This formulation should be prepared fresh before each use.

Experimental Workflow for In Vivo Efficacy Studies

The following diagram outlines a typical workflow for evaluating the efficacy of AMG-337 in a xenograft mouse model.

Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Cell_Culture 1. Tumor Cell Culture (e.g., MET-amplified lines) Implantation 2. Subcutaneous Implantation of Tumor Cells into Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization of Mice into Treatment Groups Tumor_Growth->Randomization Dosing 6. Oral Gavage Administration (Vehicle or AMG-337) Randomization->Dosing Formulation 5. Daily Preparation of AMG-337 Formulation Formulation->Dosing Monitoring 7. Daily Monitoring of Tumor Volume & Body Weight Dosing->Monitoring Endpoint 8. Study Endpoint Reached Monitoring->Endpoint Tumor_Harvest 9. Tumor Harvest for Pharmacodynamic & Histological Analysis Endpoint->Tumor_Harvest Data_Analysis 10. Statistical Analysis of Tumor Growth Inhibition Tumor_Harvest->Data_Analysis

Caption: A generalized workflow for an in vivo xenograft study with AMG-337.

Dosage and Administration Considerations

  • Dose Range: In preclinical xenograft models, AMG-337 has been shown to be effective at doses ranging from 0.1 mg/kg to 30 mg/kg, administered once daily by oral gavage.[5] The optimal dose will depend on the specific tumor model and the desired level of target engagement.

  • Pharmacodynamics: Studies have shown that a dose of 0.75 mg/kg can lead to over 90% inhibition of Gab-1 phosphorylation, a key downstream effector of MET.[1][3]

  • Tolerance: AMG-337 is generally well-tolerated in mice at effective doses, with no significant body weight loss reported.[10]

Conclusion

The successful in vivo evaluation of AMG-337 in xenograft mouse models is critically dependent on the appropriate preparation and formulation of the compound. The protocols outlined in these application notes provide researchers with established methods for achieving consistent and reliable results. By understanding the physicochemical properties of AMG-337 and the rationale behind the formulation choices, scientists can confidently advance their preclinical studies targeting the HGF/MET signaling pathway.

References

  • Du Z, et, al. Preclinical Evaluation of AMG 337, a Highly Selective Small Molecule MET Inhibitor, in Hepatocellular Carcinoma. Mol Cancer Ther. 2016 Jun;15(6):1227-37. [Link]

  • Boezio, A. A., et al. Discovery of (R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[5][9][11]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337), a Potent and Selective Inhibitor of MET with High Unbound Target Coverage and Robust In Vivo Antitumor Activity. J. Med. Chem. 2016, 59, 4, 1535–1550. [Link]

  • AMG 337 | RayBiotech. [Link]

  • Hughes PE, et, al. In Vitro and In Vivo Activity of AMG 337, a Potent and Selective MET Kinase Inhibitor, in MET-Dependent Cancer Models. Mol Cancer Ther. 2016 Jul;15(7):1568-79. [Link]

  • Compound: AMG-337 (CHEMBL3785909) - ChEMBL - EMBL-EBI. [Link]

  • Hong DS, et al. Phase I Study of AMG 337, a Highly Selective Small-molecule MET Inhibitor, in Patients with Advanced Solid Tumors. Clin Cancer Res. 2019 Apr 15;25(8):2403-2413. [Link]

  • Hughes, P. E., et al. In Vitro and In Vivo Activity of AMG 337, a Potent and Selective MET Kinase Inhibitor, in MET-Dependent Cancer Models. Mol Cancer Ther. 2016, 15(7), 1568-1579. [Link]

  • Phase I Study of AMG 337, a Highly Selective Small-molecule MET Inhibitor, in Patients with Advanced Solid Tumors - ResearchGate. [Link]

  • Discovery of AMG 337: Using Structure Guided Scaffold Hybridization to Optimize Physicochemical Properties and Target Coverage of a MET Kinase Inhibitor | Request PDF - ResearchGate. [Link]

  • AMG-337 - Inxight Drugs. [Link]

Sources

Method

Application Note: In Vivo Oral Administration and Pharmacodynamic Evaluation of AMG-337 Monohydrate

Target Audience: Preclinical Researchers, In Vivo Pharmacologists, and Translational Scientists Focus: Formulation science, oral gavage (PO) methodologies, and pharmacodynamic validation for the MET inhibitor AMG-337. Me...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Researchers, In Vivo Pharmacologists, and Translational Scientists Focus: Formulation science, oral gavage (PO) methodologies, and pharmacodynamic validation for the MET inhibitor AMG-337.

Mechanistic Rationale: Targeting the HGF/MET Axis

AMG-337 is a highly selective, ATP-competitive small-molecule inhibitor of the MET receptor tyrosine kinase. Aberrant Hepatocyte Growth Factor (HGF)/MET signaling is a primary driver of tumor proliferation and survival in cancers such as hepatocellular carcinoma (HCC) and gastric cancer[1][2].

From a structural pharmacology perspective, AMG-337 binds to the kinase domain of MET in a U-shaped conformation, which is rigidly stabilized by intramolecular hydrogen bonds[3]. This precise blockade prevents the trans-phosphorylation of the receptor and its primary adaptor protein, Gab-1. Consequently, the downstream PI3K/AKT (survival) and MAPK/ERK (proliferation) signaling cascades are silenced, driving the tumor cells into G1 cell cycle arrest and subsequent apoptosis[2].

MET_Signaling HGF HGF (Ligand) MET MET Receptor Tyrosine Kinase HGF->MET Activates GAB1 Gab-1 (Adaptor Protein) MET->GAB1 Phosphorylates AMG337 AMG-337 Monohydrate (ATP-competitive Inhibitor) AMG337->MET Blocks Kinase Domain PI3K PI3K / AKT Pathway (Cell Survival) GAB1->PI3K Triggers MAPK MAPK / ERK Pathway (Proliferation) GAB1->MAPK Triggers Apoptosis Apoptosis & G1 Arrest (Therapeutic Outcome) PI3K->Apoptosis Inhibited MAPK->Apoptosis Inhibited

Fig 1: Mechanism of action of AMG-337 disrupting the HGF/MET signaling pathway.

Formulation Science: Overcoming Hydrophobicity

Like many potent kinase inhibitors, AMG-337 monohydrate exhibits high lipophilicity, which can severely limit gastrointestinal absorption if administered in standard aqueous buffers. However, when properly formulated, AMG-337 achieves an impressive oral bioavailability of ~65%[3].

To achieve this, the compound must be formulated in a highly specific vehicle: 30% hydroxypropyl-β-cyclodextrin (HPBCD; w/v) plus 10% Pluronic F68 (w/v) [1].

  • The Causality of HPBCD: HPBCD acts as a cyclic oligosaccharide host, encapsulating the hydrophobic moiety of AMG-337 within its lipophilic cavity while presenting a hydrophilic exterior to the aqueous solvent. This molecular dispersion prevents aggregation.

  • The Causality of Pluronic F68: As a non-ionic surfactant (Poloxamer 188), Pluronic F68 lowers the surface tension of the gastric fluids. It ensures uniform wetting of the monohydrate crystal lattice and prevents the drug from crashing out of solution when exposed to the acidic environment of the murine stomach.

Table 1: Key Pharmacological and Formulation Parameters
ParameterValue / DescriptionRationale / Causality
Target MET Receptor Tyrosine KinaseHighly selective ATP-competitive inhibition.
In Vivo Vehicle 30% HPBCD + 10% Pluronic F68Enhances aqueous solubility and prevents gastric precipitation.
Dosing Route Oral Gavage (PO)Capitalizes on high oral bioavailability (~65%).
Dosing Volume 10 mL/kgStandard physiological limit to prevent gastric rupture in mice.
Efficacy Dose Range 0.3 mg/kg – 30 mg/kg (QD)0.3 mg/kg achieves ED50; ≥3 mg/kg drives tumor regression[1][2].
Primary PD Biomarker Phosphorylated Gab-1 (p-Gab-1)Direct downstream adaptor; indicates target engagement[2].

Experimental Protocol: In Vivo Oral Administration

To ensure scientific integrity, every protocol must be a self-validating system. The following workflow integrates formulation, administration, and acute pharmacodynamic validation to ensure the drug is actively engaging the target before committing to a long-term efficacy study.

InVivoWorkflow Prep 1. Formulation Prep 30% HPBCD + 10% Pluronic F68 Rand 2. Randomization Tumor Vol ~180 mm³ Prep->Rand Dose 3. Oral Gavage (PO) 0.3 - 30 mg/kg QD Rand->Dose PD 4a. PD Sampling (3h - 24h post-dose) Dose->PD Acute Validation Eff 4b. Efficacy Monitoring (14 - 28 Days) Dose->Eff Chronic Study End 5. Endpoint Analysis Gab-1 IHC & Tumor Vol PD->End Eff->End

Fig 2: End-to-end workflow for AMG-337 in vivo administration and validation.

Phase 1: Vehicle and Compound Preparation
  • Vehicle Compounding: Dissolve 30 g of HPBCD and 10 g of Pluronic F68 in 80 mL of molecular-grade deionized water. Stir continuously at room temperature until completely transparent. Adjust the final volume to 100 mL. Filter sterilize (0.22 µm) and store at 4°C.

  • Drug Suspension: Weigh the required amount of AMG-337 monohydrate. For a standard 10 mg/kg dose at a 10 mL/kg dosing volume, prepare a 1.0 mg/mL solution.

  • Solubilization: Add the drug to the vehicle. Vortex vigorously for 2 minutes. Probe sonicate on ice (to prevent thermal degradation) in 15-second bursts until the solution is uniformly opalescent or clear, indicating successful cyclodextrin inclusion.

Phase 2: Animal Dosing via Oral Gavage (PO)

Note: Studies should commence when xenograft tumors reach an average volume of ~180 mm³[1].

  • Restraint: Secure the mouse by the scruff, ensuring the head and neck are extended in a straight vertical line. This alignment is critical to prevent the gavage needle from entering the trachea.

  • Needle Selection: Use a sterile, reusable 20-gauge stainless steel gavage needle with a bulbous tip (or a flexible plastic equivalent) to prevent esophageal micro-tears. Esophageal trauma can induce systemic inflammation, confounding tumor growth data.

  • Administration: Insert the needle gently behind the incisors and allow the mouse to swallow. Advance smoothly down the esophagus to the stomach. Administer the calculated volume (exactly 10 mL/kg based on daily body weight).

  • Monitoring: Withdraw the needle slowly. Observe the animal for 5 minutes for signs of respiratory distress or reflux.

Phase 3: Self-Validating Quality Control (Pharmacodynamics)

Do not wait 28 days to find out if your formulation failed. Implement a satellite group for acute pharmacodynamic (PD) validation.

  • Acute Sampling: Dose a subset of tumor-bearing mice with 0.75 mg/kg to 3 mg/kg of AMG-337.

  • Harvest: Euthanize the mice 3 hours post-dose. Rapidly excise and snap-freeze the tumor tissue.

  • Validation: Perform Western blot or IHC for phosphorylated Gab-1 (p-Gab-1). A successful oral administration of AMG-337 at ≥0.75 mg/kg should yield >90% inhibition of MET signaling (p-Gab-1 reduction) at the 3-hour mark[2]. If this threshold is met, proceed with the 14-to-28-day chronic efficacy study.

References

  • Title: Preclinical Evaluation of AMG 337, a Highly Selective Small Molecule MET Inhibitor, in Hepatocellular Carcinoma Source: AACR Journals URL: [Link]

  • Title: In Vitro and In Vivo Activity of AMG 337, a Potent and Selective MET Kinase Inhibitor, in MET-Dependent Cancer Models Source: AACR Journals URL: [Link]

  • Title: The Exploration of Chirality for Improved Druggability within the Human Kinome Source: ACS Publications URL: [Link]

Sources

Application

Application Note: Biomarker Tracking Protocols for AMG-337 Monohydrate Treatment In Vivo

Executive Summary AMG-337 monohydrate is a highly potent, orally bioavailable, ATP-competitive type I small-molecule inhibitor of the MET (c-Met) receptor tyrosine kinase. Clinical and preclinical data demonstrate that A...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

AMG-337 monohydrate is a highly potent, orally bioavailable, ATP-competitive type I small-molecule inhibitor of the MET (c-Met) receptor tyrosine kinase. Clinical and preclinical data demonstrate that AMG-337 exhibits profound antitumor efficacy specifically in models with high-level focal MET amplification (>12 copies), which drives oncogene addiction[1][2].

This application note provides a comprehensive, self-validating framework for tracking pharmacodynamic (PD) biomarkers in in vivo tumor xenograft models treated with AMG-337. By focusing on the causality behind tissue handling, dosing kinetics, and downstream signaling readouts, researchers can ensure robust, reproducible translation from preclinical models to clinical biomarker strategies.

Mechanistic Rationale: The Biology of Target Engagement

To effectively track biomarkers, one must first understand the signaling cascade AMG-337 disrupts. In MET-amplified gastric cancer models (e.g., SNU-5, SNU-620, MKN-45), the MET receptor undergoes ligand-independent constitutive activation. This auto-phosphorylation recruits the adaptor protein Gab-1, which subsequently hyperactivates the PI3K/AKT (survival) and MAPK/ERK (proliferation) pathways[1].

AMG-337 binds to the kinase domain of MET, blocking ATP binding and rapidly extinguishing this signaling cascade. Consequently, the primary biomarkers for target engagement are phosphorylated MET (p-MET) and phosphorylated Gab-1 (p-Gab-1) , while secondary phenotypic biomarkers include cleaved caspase-3 (apoptosis) and reduced Ki-67/BrdU incorporation (proliferation arrest)[1][3].

MET_Pathway HGF HGF (Ligand) MET MET Receptor (Amplified/Overexpressed) HGF->MET Binds Gab1 p-Gab-1 (Adaptor Protein) MET->Gab1 Phosphorylates AMG337 AMG-337 (Type I Inhibitor) AMG337->MET Blocks ATP binding PI3K PI3K / AKT Pathway (Survival) Gab1->PI3K MAPK MAPK / ERK Pathway (Proliferation) Gab1->MAPK Apoptosis Apoptosis & Cell Cycle Arrest PI3K->Apoptosis Inhibited by AMG-337 MAPK->Apoptosis Inhibited by AMG-337

Figure 1: Mechanism of AMG-337 inhibition on the MET signaling cascade and downstream effectors.

In Vivo Experimental Design & Dosing Kinetics

Model Selection & Causality

Select models with proven MET amplification (>12 copies). SNU-5 and SNU-620 are gold-standard gastric cancer xenografts for AMG-337 validation[1].

  • Crucial Caveat: Avoid models with downstream mutations (e.g., KRAS G12A in NCI-H1573 cells). Even if AMG-337 successfully inhibits p-MET in these models, the KRAS mutation uncouples the receptor from the MAPK pathway, leading to primary resistance[1][2]. Checking KRAS status acts as a self-validating control for unexpected non-responders.

Quantitative Dosing & Expected Outcomes

AMG-337 exhibits dose-dependent inhibition of tumor growth (TGI) and target phosphorylation. Because AMG-337 has a relatively short half-life in rodents, the timing of tissue harvest relative to the last dose is the most critical variable in PD tracking[1][3].

Table 1: AMG-337 Dosing and Pharmacodynamic Outcomes in SNU-5 / SNU-620 Xenografts

AMG-337 Dose (Oral, Daily)Peak Target Inhibition (3h Post-Dose)Trough Target Inhibition (24h Post-Dose)Tumor Growth Inhibition (TGI) at 28 Days
0.3 mg/kg ~50% reduction in p-Gab-1Minimal / Target Escape~100% TGI (Stasis)[1]
0.75 mg/kg >90% reduction in p-Gab-1Partial RecoverySignificant Regression
1.0 - 3.0 mg/kg >95% reduction in p-MET/p-Gab-1Sustained Partial InhibitionRobust Regression (>50% shrinkage)[1]
10.0 mg/kg Complete Ablation of signalingSustained InhibitionNear Complete Eradication[1][3]

Step-by-Step Biomarker Tracking Protocols

To establish a self-validating system, tissues must be processed using dual modalities: snap-freezing for highly sensitive, quantitative lysate assays (Western Blot/ELISA) and Formalin-Fixed Paraffin-Embedded (FFPE) processing for spatial phenotypic analysis (IHC).

Workflow Dosing Oral Gavage AMG-337 (0.3-10 mg/kg) Harvest Tissue Harvest (3h & 24h post-dose) Dosing->Harvest Split Sample Splitting Harvest->Split SnapFreeze Snap Freeze (LN2) For Lysates Split->SnapFreeze FFPE Formalin Fixation (FFPE) Split->FFPE Assay1 Western/ELISA (p-MET, p-Gab1) SnapFreeze->Assay1 Assay2 IHC (Cleaved Caspase-3, Ki-67) FFPE->Assay2

Figure 2: Dual-modality tissue processing workflow for in vivo biomarker tracking.

Protocol A: Pharmacodynamic Tissue Harvesting (The "Cold Chain" Rule)

Causality: Phosphatases act within seconds of tissue ischemia. To accurately measure the in vivo state of p-MET and p-Gab-1 induced by AMG-337, ischemia time must be minimized, and phosphatase inhibitors must be ubiquitous.

  • Timing: Euthanize mice at exactly 3 hours (peak exposure) and 24 hours (trough exposure) following the final oral gavage dose[1].

  • Excision: Rapidly excise the tumor (< 60 seconds from euthanasia).

  • Bisection: Bisect the tumor using a sterile scalpel on a cold block.

  • Snap Freezing (Fraction 1): Immediately drop one half into a cryovial and submerge in liquid nitrogen (LN2). Store at -80°C. Do not allow the tissue to rest on ice.

  • Fixation (Fraction 2): Place the remaining half into 10% Neutral Buffered Formalin (NBF) at 4°C for 24 hours, followed by transfer to 70% ethanol for standard FFPE processing.

Protocol B: Phospho-MET & Downstream Target Quantification (Lysate)

Causality: Normalizing p-MET to Total MET ensures that reductions in phosphorylation are due to AMG-337 kinase inhibition, not generalized tumor necrosis or receptor degradation.

  • Lysis: Homogenize snap-frozen tumors in ice-cold RIPA buffer supplemented with a robust inhibitor cocktail (e.g., 1 mM Na3VO4, 1 mM NaF, 1x Protease Inhibitor Cocktail).

  • Clarification: Centrifuge at 14,000 x g for 15 minutes at 4°C. Extract the supernatant and perform a BCA protein assay.

  • Immunoblotting: Load 30-50 µg of protein per well on a 4-12% Bis-Tris gel.

  • Primary Antibodies: Probe for p-MET (Tyr1234/1235), Total MET, p-Gab-1 (Tyr627), p-AKT (Ser473), p-ERK1/2 (Thr202/Tyr204), and GAPDH/Actin (loading control).

  • Validation Check: At 3 hours post-dose (≥0.75 mg/kg), p-MET and p-Gab-1 signals should be nearly undetectable compared to vehicle controls[1]. If p-MET is inhibited but p-ERK remains high, investigate potential downstream activating mutations (e.g., KRAS or BRAF).

Protocol C: Phenotypic Biomarker Tracking via IHC

Causality: While Western blots confirm target engagement, IHC confirms the biological consequence (apoptosis and growth arrest) at the tissue architecture level.

  • Sectioning: Cut 4-5 µm sections from FFPE blocks.

  • Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) using Citrate buffer (pH 6.0) for 20 minutes.

  • Staining:

    • Apoptosis: Stain with anti-Cleaved Caspase-3 or anti-cleaved PARP. AMG-337 treatment (≥1 mg/kg) will show a massive spike in positive cells at 24-48 hours post-treatment[1][3].

    • Proliferation: Stain with anti-Ki-67 (or anti-BrdU if mice were injected with BrdU 2 hours prior to harvest). Expect a sharp decrease in nuclear staining in the treated cohorts[3].

  • Quantification: Use digital pathology software (e.g., QuPath or ImageJ) to calculate the H-score or percentage of positive cells across 5 random high-power fields.

Clinical Translation & Troubleshooting

The rigorous tracking of these biomarkers in preclinical models directly informed the clinical development of AMG-337. In Phase I and Phase II clinical trials, AMG-337 demonstrated significant objective response rates (ORR) up to 18-29.6% specifically in patients with MET-amplified gastroesophageal junction (GEJ) and gastric cancers[4][5].

Troubleshooting the Protocol:

  • Loss of p-MET signal in Vehicle Controls: This indicates poor tissue harvesting technique. Ensure the time from excision to snap-freezing is strictly under 60 seconds.

  • Incomplete TGI despite p-MET inhibition: This suggests the tumor model is not truly "MET-addicted." Verify the MET gene copy number via FISH (must be >12 copies for focal amplification) and sequence for co-occurring driver mutations[1][4].

References

  • Hughes PE, Rex K, Caenepeel S, et al. "In Vitro and In Vivo Activity of AMG 337, a Potent and Selective MET Kinase Inhibitor, in MET-Dependent Cancer Models." Molecular Cancer Therapeutics, AACR Journals (July 2016). URL:[Link]

  • Van Cutsem E, Karasic TB, et al. "A Multicenter Phase II Study of AMG 337 in Patients with MET-Amplified Gastric/Gastroesophageal Junction/Esophageal Adenocarcinoma and Other MET-Amplified Solid Tumors." Clinical Cancer Research, AACR Journals (April 2019). URL:[Link]

  • Kwak EL, LoRusso P, Hamid O, et al. "Clinical activity of AMG 337, an oral MET kinase inhibitor, in adult patients (pts) with MET-amplified gastroesophageal junction (GEJ), gastric (G), or esophageal (E) cancer." Journal of Clinical Oncology, ASCO Publications (January 2015). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization &amp; In Vitro Handling of AMG-337 Monohydrate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with preparing AMG-337 monohydrate for cell culture.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with preparing AMG-337 monohydrate for cell culture. This guide moves beyond basic instructions, providing the mechanistic causality behind each protocol step to ensure your in vitro assays are robust, reproducible, and free from solvent-induced artifacts.

Mechanistic Overview: The Solubility Challenge

AMG-337 is an orally active, ATP-competitive, and highly selective small-molecule inhibitor of the MET receptor tyrosine kinase (1)[1]. By blocking MET phosphorylation, it downstream inhibits the Gab-1 adaptor protein, subsequently shutting down the PI3K/AKT and MAPK/ERK signaling cascades, leading to apoptosis in MET-dependent cancer models (1)[1].

MET_Pathway HGF HGF Ligand MET MET Receptor (Tyrosine Kinase) HGF->MET Activates GAB1 Gab-1 Adaptor MET->GAB1 Phosphorylates AMG337 AMG-337 (ATP-Competitive Inhibitor) AMG337->MET Blocks Kinase Domain PI3K PI3K / AKT Pathway GAB1->PI3K MAPK MAPK / ERK Pathway GAB1->MAPK Proliferation Cell Proliferation & Survival PI3K->Proliferation MAPK->Proliferation

Fig 1. Mechanism of AMG-337: Inhibition of MET and downstream Gab-1, PI3K, and MAPK pathways.

However, the monohydrate form of AMG-337 presents a significant in vitro hurdle: it is practically insoluble in water (2)[2]. The tight crystalline lattice energy of the monohydrate requires a strong organic solvent to break the intermolecular bonds. When this concentrated stock is introduced directly into aqueous cell culture media, researchers often encounter "solvent shock." The rapid diffusion of DMSO into the bulk water leaves the hydrophobic AMG-337 molecules locally supersaturated, causing immediate nucleation and precipitation.

Quantitative Solubility Profiles

To design an effective solubilization strategy, it is critical to understand the absolute solubility limits of AMG-337 across different vehicles.

Solvent / Vehicle SystemMax SolubilityVisual AppearanceMechanistic Notes
Anhydrous DMSO ~100 mg/mL (215.77 mM)Clear SolutionRequires ultrasonic treatment; moisture drastically reduces solubility (3)[2][3].
Ethanol 95 mg/mLClear SolutionViable alternative to DMSO for primary stocks (2)[2].
Water InsolubleSuspension / PrecipitateDo not use as a primary solvent (2)[2].
10% DMSO + 90% (20% SBE-β-CD in saline) ≥ 2.5 mg/mL (5.39 mM)Clear SolutionIdeal for high-concentration aqueous dosing; cyclodextrin forms an inclusion complex (3)[3].

Troubleshooting Guide & FAQs

Q1: My AMG-337 primary stock solution is cloudy. What went wrong? A: You likely used moisture-contaminated DMSO. AMG-337 solubility is highly sensitive to water content; even atmospheric moisture absorbed by an old DMSO bottle will reduce its solubility significantly (2)[2]. Always use fresh, anhydrous DMSO. If cloudiness persists, ultrasonic treatment is required to fully dissociate the monohydrate crystals (3)[3].

Q2: How can I achieve a high concentration in media without exceeding 0.1% DMSO? A: If your assay requires high micromolar concentrations, relying solely on DMSO will exceed the cytotoxic threshold (typically >0.1% v/v for sensitive cell lines). We recommend using a co-solvent system utilizing cyclodextrins. A vehicle of 10% DMSO followed by 90% of a 20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) in saline solution can maintain AMG-337 at ≥ 2.5 mg/mL (3)[3]. The cyclodextrin forms an inclusion complex, thermodynamically shielding the hydrophobic drug from the aqueous environment.

Q3: Why are my IC50 results inconsistent across biological replicates? A: Inconsistent antiproliferative activity—such as varying IC50 values in sensitive hepatocellular carcinoma lines like MHCC97H or HCCLM3 (4)[4]—often stems from micro-precipitation. If the drug precipitates, the actual effective concentration in the media is much lower than calculated. Furthermore, precipitated drug can settle on cells, causing localized toxicity artifacts.

Validated Step-by-Step Methodology

To prevent precipitation and ensure accurate dosing, follow this self-validating dilution protocol.

Solubilization_Workflow Powder AMG-337 Monohydrate Powder DMSO_Stock 10 mM Stock (Anhydrous DMSO) Powder->DMSO_Stock Add DMSO Sonicate Ultrasonic Bath (If required) DMSO_Stock->Sonicate Dissolve Intermediate 100X Intermediate (SBE-β-CD or Media) Sonicate->Intermediate Dilute 1:10 Final 1X Final Media (<0.1% DMSO) Intermediate->Final Dilute 1:100 (Pre-warmed 37°C)

Fig 2. Step-by-step workflow for preparing AMG-337 aqueous solutions without precipitation.

Step 1: Primary Stock Preparation (10 mM)
  • Equilibrate the AMG-337 monohydrate powder to room temperature before opening the vial to prevent condensation.

  • Add fresh, anhydrous DMSO to achieve a 10 mM concentration.

    • Causality Check: Do not use older, repeatedly opened DMSO bottles. They absorb atmospheric moisture, which drastically reduces the solubility of the compound (2)[2].

  • Sonicate the vial in an ultrasonic water bath for 5-10 minutes until the solution is completely clear (3)[3].

Step 2: Intermediate Dilution (100X)
  • Prepare a 100X intermediate solution in a compatible carrier (e.g., 20% SBE-β-CD in saline, or directly in serum-free media if cyclodextrins are unavailable).

  • Add the DMSO stock dropwise while continuously vortexing the intermediate tube.

    • Causality Check: Continuous vortexing prevents localized high concentrations of water from crashing out the drug before it can kinetically disperse.

Step 3: Final Media Preparation (1X) & Self-Validation
  • Pre-warm your complete cell culture media (containing FBS) to 37°C. Temperature drops decrease solubility; adding room-temperature stock to cold media causes instant precipitation.

  • Dilute the 100X intermediate solution 1:100 into the pre-warmed media.

  • Self-Validation System: Before applying the media to your cells, place a 100 µL aliquot of the final 1X media in a 96-well plate and observe it under a phase-contrast microscope at 20X magnification. The absence of refractile micro-crystals validates successful solubilization. Proceed with dosing.

References

  • In Vitro and In Vivo Activity of AMG 337, a Potent and Selective MET Kinase Inhibitor, in MET-Dependent Cancer Models. Molecular Cancer Therapeutics (AACR).[Link]

  • Preclinical Evaluation of AMG 337, a Highly Selective Small Molecule MET Inhibitor, in Hepatocellular Carcinoma. Molecular Cancer Therapeutics (AACR).[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Long-Term Storage &amp; Handling of AMG-337 Monohydrate Stock Solutions

Welcome to the Application Scientist Support Center for AMG-337 Monohydrate . AMG-337 is a highly potent, orally bioavailable, ATP-competitive inhibitor of the mesenchymal-epithelial transition factor (c-Met) receptor ty...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center for AMG-337 Monohydrate . AMG-337 is a highly potent, orally bioavailable, ATP-competitive inhibitor of the mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase [1]. Because of its extreme selectivity and nanomolar potency, preserving the structural and functional integrity of your stock solutions is critical for reproducible in vitro and in vivo assays.

This guide synthesizes field-proven methodologies, chemical causality, and self-validating protocols to help you troubleshoot and optimize your handling of this compound.

I. Pharmacological Context & Pathway Visualization

AMG-337 exerts its effects by binding to the inactive conformation of the c-Met kinase domain, thereby blocking hepatocyte growth factor (HGF)-induced autophosphorylation. This halts downstream signaling through the Gab-1 adapter protein, effectively shutting down the PI3K/AKT and MAPK/ERK proliferation pathways and inducing apoptosis in MET-amplified cell lines (e.g., MKN-45, SNU-5) [1, 3].

G HGF HGF (Ligand) cMet c-Met Receptor (Tyrosine Kinase) HGF->cMet Activates Gab1 Gab-1 (Adapter) cMet->Gab1 Phosphorylates AMG337 AMG-337 Monohydrate (ATP-competitive Inhibitor) AMG337->cMet Blocks Kinase Domain Apoptosis Apoptosis (Caspase-3 Cleavage) AMG337->Apoptosis Induces PI3K PI3K / AKT Pathway Gab1->PI3K MAPK MAPK / ERK Pathway Gab1->MAPK Proliferation Tumor Proliferation & Survival PI3K->Proliferation MAPK->Proliferation

c-Met signaling pathway inhibition by AMG-337 and downstream apoptotic induction.

II. Quantitative Physicochemical & Storage Parameters

To establish a baseline for your experimental design, adhere to the following validated parameters for AMG-337 monohydrate[1, 2]:

ParameterValidated Value / Condition
Target & IC50 c-Met / HGFR (IC50 = 1 nM for WT MET)
Molecular Weight 481.49 g/mol (Monohydrate) / 463.46 g/mol (Free Base)
Max Solubility (in DMSO) ≥ 100 mg/mL (~215.77 mM)
Powder Storage (Desiccated) -20°C (Up to 3 years) / 4°C (Up to 2 years)
Stock Solution Storage (DMSO) -80°C (Up to 2 years) / -20°C (Up to 1 year)

III. Troubleshooting & FAQ Guide

Q1: Why does my AMG-337 monohydrate stock solution precipitate after thawing from -20°C, and how can I prevent it?

The Causality: Precipitation is almost always a result of moisture contamination rather than compound degradation. Dimethyl sulfoxide (DMSO) is highly hygroscopic. Every time you open a cold tube of DMSO stock solution, ambient humidity condenses into the solvent. Because AMG-337 is a highly lipophilic molecule, the introduction of water rapidly lowers its solubility threshold. Furthermore, the monohydrate form already contains a coordinated water molecule; excess ambient moisture disrupts its delicate solvation shell in DMSO, driving aggregation [2]. Additionally, DMSO freezes at 18.5°C; repeated transitions across this freezing point at -20°C cause micro-crystallization events that exclude the solute, forcing AMG-337 out of solution.

The Solution:

  • Rescue: If precipitation occurs, tightly seal the vial, warm it in a 37°C water bath for 5–10 minutes, and sonicate until the solution is completely clear.

  • Prevention: Always use fresh, anhydrous DMSO (≥99.9% purity, stored over molecular sieves). Store your working stocks at -80°C instead of -20°C to halt solvent crystallization dynamics and completely arrest moisture absorption.

Q2: What is the authoritative protocol for preparing a 10 mM long-term stock solution?

The Methodology: To ensure maximum shelf-life and reproducibility, follow this step-by-step preparation workflow:

  • Equilibration: Remove the lyophilized AMG-337 monohydrate powder from -20°C storage and place it in a desiccator at room temperature for at least 30 minutes. Do not open the vial while cold, as this invites immediate condensation.

  • Solvent Addition: In a biosafety cabinet, add the exact volume of anhydrous DMSO required to reach 10 mM. (e.g., for 5 mg of powder, add 1.038 mL of anhydrous DMSO).

  • Dissolution: Vortex gently. If the solution is not immediately clear, subject the vial to ultrasonic water bath treatment for 2–3 minutes.

  • Aliquoting: Divide the master stock into single-use aliquots (e.g., 20 µL to 50 µL) in sterile, amber microcentrifuge tubes to protect against light-induced degradation.

  • Atmospheric Purge: Gently purge the headspace of each tube with dry Argon or Nitrogen gas before sealing to displace oxygen and ambient moisture.

  • Storage: Immediately transfer the aliquots to a dedicated -80°C freezer [1].

Workflow Start Equilibrate Powder to RT in Desiccator Solvent Add Anhydrous DMSO (Protect from moisture) Start->Solvent Dissolve Vortex & Sonicate (Max 37°C if needed) Solvent->Dissolve Aliquots Prepare Single-Use Aliquots (e.g., 50-100 µL) Dissolve->Aliquots Clear Solution Store Long-Term Storage (-80°C, Dark, Argon purged) Aliquots->Store Validate Validation Assay (p-MET/Gab-1 Western Blot) Store->Validate Thaw once before use

Optimal workflow for the preparation, storage, and validation of AMG-337 stock solutions.

Q3: How do I establish a self-validating system to ensure my stored AMG-337 has not degraded prior to a costly in vivo study?

The Causality & Protocol: Chemical stability does not always guarantee biological efficacy. To build a self-validating experimental system, you must confirm that the drug still effectively penetrates the cell membrane and inhibits its specific target kinase before scaling up to animal models.

Validation Methodology (Phospho-Kinase Assay):

  • Cell Culture: Plate a MET-amplified gastric cancer cell line (e.g., MKN-45 or SNU-5) in 6-well plates and grow to 70% confluence.

  • Treatment: Thaw a single aliquot of your stored AMG-337 stock. Dilute in culture media to a final concentration of 100 nM (ensure final DMSO concentration is ≤0.1%). Treat the cells for exactly 2 hours [3].

  • Lysis & Western Blot: Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Run the lysates on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Detection: Probe the membrane for total MET , phospho-MET (Tyr1234/1235) , and phospho-Gab1 .

  • Validation Criterion: A biologically intact AMG-337 stock will show >90% inhibition of p-MET and p-Gab1 compared to the vehicle (DMSO) control, while total MET levels remain unchanged [3]. If p-MET signal persists, the stock solution has degraded or precipitated and should be discarded.

IV. References

  • Hughes, P. E., et al. "In Vitro and In Vivo Activity of AMG 337, a Potent and Selective MET Kinase Inhibitor, in MET-Dependent Cancer Models." Molecular Cancer Therapeutics, American Association for Cancer Research (AACR). Available at:[Link]

Optimization

Technical Support Center: Minimizing Off-Target Toxicity of AMG-337 Monohydrate in Cellular Assays

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing off-target toxicity of AMG-337 monohydrate in cellular assays. The information i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing off-target toxicity of AMG-337 monohydrate in cellular assays. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is AMG-337 monohydrate and what is its primary target?

AMG-337 is a potent, orally active, and highly selective small-molecule inhibitor of the MET (mesenchymal-epithelial transition factor) receptor tyrosine kinase.[1][2] Its mechanism of action involves competing with ATP to inhibit MET phosphorylation and subsequent activation of downstream signaling pathways, such as the PI3K/AKT and MAPK cascades, which are crucial for cell proliferation, survival, and invasion in MET-dependent cancers.[1][2][3]

Q2: How selective is AMG-337? Am I likely to see off-target effects?

AMG-337 has demonstrated remarkable selectivity. In a competitive binding assay against a panel of 402 human kinases, AMG-337 was found to only bind to MET, suggesting a very low potential for off-target kinase inhibition at optimized concentrations.[2][3] However, like any small molecule inhibitor, off-target effects can occur, particularly at high concentrations that far exceed the IC50 for MET.[4] Therefore, careful experimental design and concentration selection are critical to minimize the risk of observing off-target toxicity.

Q3: My cells are showing toxicity at concentrations where I don't expect to see on-target MET inhibition. What could be the cause?

This could be due to several factors:

  • Off-target toxicity: Even highly selective inhibitors can interact with other proteins at high concentrations.[4]

  • Solvent toxicity: The solvent used to dissolve AMG-337, typically DMSO, can be toxic to cells at concentrations above 0.5%.[5][6]

  • Compound precipitation: If the compound precipitates out of the media, it can lead to inconsistent cell exposure and apparent toxicity.[5]

  • Cell line sensitivity: The specific cell line you are using may be particularly sensitive to the compound or its solvent.

Q4: How can I differentiate between on-target and off-target toxicity?

Distinguishing between on-target and off-target effects is a crucial aspect of validating your findings. Here are several strategies:

  • Use of appropriate controls:

    • MET-dependent vs. MET-independent cell lines: Test AMG-337 in a panel of cell lines with varying levels of MET amplification and expression. On-target toxicity should be more pronounced in MET-amplified or MET-dependent cell lines.[3][7][8]

    • Structurally unrelated MET inhibitor: Use another MET inhibitor with a different chemical scaffold. If it produces the same phenotype, it is more likely an on-target effect.[9]

  • Genetic approaches:

    • CRISPR/Cas9-mediated knockout of MET: If the toxicity is on-target, knocking out the MET gene should rescue the cells from the effects of AMG-337.[10][11][12]

  • Dose-response analysis: On-target effects typically occur at lower concentrations, consistent with the inhibitor's IC50 for its primary target. Off-target effects often emerge at higher concentrations.[13]

Troubleshooting Guides

Issue 1: High Background Signal in Cytotoxicity Assays (MTT/MTS)

High background absorbance in your control wells can mask the true effect of AMG-337.

Potential Cause Troubleshooting Steps
Microbial Contamination Visually inspect plates for any signs of contamination (e.g., cloudy media, stringy growths). Discard contaminated cultures and ensure aseptic technique.[5]
Phenol Red Interference Use a phenol red-free culture medium during the assay incubation step, as phenol red can interfere with absorbance readings.[5]
Compound Interference Run a control with media, MTT/MTS reagent, and AMG-337 (no cells) to see if the compound directly reduces the tetrazolium salt.[14]
Serum Interference Components in serum can sometimes interfere with the assay. Consider using a serum-free medium during the final assay incubation period.[5]
Issue 2: Inconsistent or Non-Reproducible Results
Potential Cause Troubleshooting Steps
Cell Health and Passage Number Use cells that are in the logarithmic growth phase and within a consistent, low passage number range. Avoid using over-confluent cells.[5]
Inconsistent Seeding Density Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration.[15]
Compound Instability or Precipitation Prepare fresh dilutions of AMG-337 for each experiment. Visually inspect for any signs of precipitation. Consider the compound's solubility in your culture medium.[6][16]
Pipetting Errors Ensure accurate and consistent pipetting, especially for serial dilutions and reagent additions. Use calibrated pipettes.[17]
Issue 3: Unexpected Apoptosis Induction

Observing apoptosis at concentrations that are not consistent with on-target MET inhibition requires further investigation.

Potential Cause Troubleshooting Steps
Off-Target Kinase Inhibition While highly selective, high concentrations of AMG-337 could inhibit other kinases involved in cell survival pathways. Perform a dose-response experiment over a wide concentration range.
Stress-Induced Apoptosis High concentrations of the compound or solvent (DMSO) can induce cellular stress, leading to apoptosis. Ensure the final DMSO concentration is below 0.5%.
Assay Timing The timing of caspase activation can vary depending on the apoptotic stimulus. Perform a time-course experiment to identify the optimal time point for measuring caspase activity.
Assay Artifacts Some compounds can interfere with the assay chemistry. Run appropriate controls, including a no-cell control and a vehicle control.

Experimental Protocols

Protocol 1: Determining the Optimal Seeding Density for Cytotoxicity Assays

Objective: To determine the optimal number of cells per well to ensure logarithmic growth throughout the experiment and a robust assay signal.

Materials:

  • Cell line of interest

  • Complete culture medium

  • 96-well clear-bottom plates

  • Hemocytometer or automated cell counter

  • Trypan blue solution

Procedure:

  • Harvest and count healthy, log-phase cells.

  • Prepare a single-cell suspension in complete culture medium.

  • Create a series of 2-fold serial dilutions of your cell suspension. A typical range to test for a 96-well plate is from 1,000 to 100,000 cells per well.

  • Add 100 µL of each cell dilution to at least three replicate wells of a 96-well plate. Include "medium only" wells as a blank control.

  • Incubate the plate for the desired duration of your experiment (e.g., 24, 48, or 72 hours).

  • At the end of the incubation period, perform your chosen viability assay (e.g., MTS).

  • Plot the absorbance values against the number of cells seeded. The optimal seeding density should fall within the linear range of this curve.[15]

Protocol 2: MTS Assay for Cell Viability

Objective: To quantify cell viability in response to treatment with AMG-337.

Materials:

  • Cells seeded in a 96-well plate at the optimal density

  • AMG-337 stock solution (e.g., 10 mM in DMSO)

  • Complete culture medium (phenol red-free recommended for the assay step)

  • MTS reagent

  • 96-well plate reader

Procedure:

  • Prepare serial dilutions of AMG-337 in culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of AMG-337. Include a vehicle control (e.g., DMSO at the same final concentration as the highest AMG-337 dose).

  • Incubate the plate for the desired treatment duration (e.g., 72 hours).[1]

  • Add 20 µL of MTS reagent to each well.[18]

  • Incubate for 1-4 hours at 37°C, or until a color change is apparent.

  • Gently shake the plate to ensure uniform color distribution.

  • Measure the absorbance at 490 nm using a plate reader.[19]

  • Subtract the average absorbance of the "medium only" blank wells from all other readings.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Caspase-3/7 Activity Assay

Objective: To measure the induction of apoptosis by quantifying the activity of executioner caspases 3 and 7.

Materials:

  • Cells seeded in a 96-well white-walled, clear-bottom plate

  • AMG-337 stock solution

  • Caspase-Glo® 3/7 Assay reagent (or similar)

  • Luminometer

Procedure:

  • Treat cells with a range of AMG-337 concentrations and a vehicle control as described in Protocol 2.

  • Incubate for the desired treatment duration. A time-course experiment is recommended to determine the optimal time point for caspase activation.

  • Allow the plate to equilibrate to room temperature.

  • Add Caspase-Glo® 3/7 reagent to each well at a volume equal to the culture medium volume.

  • Mix gently by orbital shaking for 30 seconds.

  • Incubate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence using a plate reader.

  • Calculate the fold change in caspase activity relative to the vehicle-treated control.

Data Presentation

Table 1: Troubleshooting Common Issues in Cellular Assays with AMG-337

Issue Potential Cause Recommended Action
Low Signal in Viability Assay Insufficient cell number; short incubation time.Optimize cell seeding density; perform a time-course experiment.[5]
High Variability Between Replicates Inconsistent cell seeding; pipetting errors.Ensure a homogenous cell suspension; use calibrated pipettes.[17]
Compound Precipitation Poor solubility of AMG-337 in media.Prepare fresh stock solutions; do not exceed solubility limits; ensure final DMSO concentration is <0.5%.[6][16]
High Background in Caspase Assay Cell death through non-apoptotic pathways; assay interference.Use a cytotoxicity assay to assess necrosis; run compound interference controls.

Visualizations

Caption: Simplified c-MET signaling pathway and the inhibitory action of AMG-337.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Cellular Assays cluster_analysis Data Analysis Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Viability Assay (MTS) Viability Assay (MTS) Compound Treatment->Viability Assay (MTS) Apoptosis Assay (Caspase) Apoptosis Assay (Caspase) Compound Treatment->Apoptosis Assay (Caspase) Target Engagement (Western Blot) Target Engagement (Western Blot) Compound Treatment->Target Engagement (Western Blot) Dose-Response Curves Dose-Response Curves Viability Assay (MTS)->Dose-Response Curves Apoptosis Assay (Caspase)->Dose-Response Curves IC50/EC50 Calculation IC50/EC50 Calculation Dose-Response Curves->IC50/EC50 Calculation Statistical Analysis Statistical Analysis IC50/EC50 Calculation->Statistical Analysis

Caption: General experimental workflow for assessing AMG-337 activity in cellular assays.

References

  • Hughes, P. E., et al. (2016). In Vitro and In Vivo Activity of AMG 337, a Potent and Selective MET Kinase Inhibitor, in MET-Dependent Cancer Models. Molecular Cancer Therapeutics, 15(7), 1568–1579. [Link]

  • Patsnap Synapse. (2024, June 3). Targeting MET Kinase in Cancer: The Therapeutic Potential of AMG 337. [Link]

  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. [Link]

  • BioKB. In Vitro and In Vivo Activity of AMG 337, a Potent and Selective MET Kinase Inhibitor, in MET-Dependent Cancer Models. [Link]

  • AACR Journals. (2007, March 1). Lung Cancer Cell Lines Harboring MET Gene Amplification Are Dependent on Met for Growth and Survival. Cancer Research, 67(5), 2081–2088. [Link]

  • PNAS. (2006). Amplification of MET may identify a subset of cancers with extreme sensitivity to the selective tyrosine kinase inhibitor PHA-665752. Proceedings of the National Academy of Sciences, 103(9), 3356–3361. [Link]

  • NCBI - PMC. (2017). CRISPR approaches to small molecule target identification. MedChemComm, 8(4), 611–622. [Link]

  • NCBI - PMC. (2018). Phase I Study of AMG 337, a Highly Selective Small-molecule MET Inhibitor, in Patients with Advanced Solid Tumors. Clinical Cancer Research, 24(13), 3058–3067. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Biocompare. (2022, October 28). Target Validation with CRISPR. [Link]

  • NCBI - PMC. (2019, May 10). A functional CRISPR/Cas9 screen identifies kinases that modulate FGFR inhibitor response in gastric cancer. Communications Biology, 2, 170. [Link]

  • ResearchGate. (2013, September 10). How to dissolve small inhibitor molecules for binding assay? [Link]

  • MP Biomedicals. Caspase 3 Activity Assay Kit. [Link]

  • NCBI - PMC. (2010). Cancer cells harboring MET gene amplification activate alternative signaling pathways to escape MET inhibition but remain sensitive to Hsp90 inhibitors. Cell Death & Disease, 1(11), e95. [Link]

  • BosterBio. Troubleshooting Flow Cytometry Issues: A Comprehensive Guide. [Link]

  • Biocompare. (2021, June 25). Using CRISPR for Target Identification. [Link]

  • NCBI - PMC. (2020). Dose-Response Metabolomics To Understand Biochemical Mechanisms and Off-Target Drug Effects with the TOXcms Software. Analytical Chemistry, 92(2), 1834–1844. [Link]

  • NCBI - PMC. (2025, June 5). Optimizing enzyme inhibition analysis: precise estimation with a single inhibitor concentration. bioRxiv. [Link]

  • MSDT. Dose-Response Curves. [Link]

  • NCBI - PMC. (2025, January 30). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols, 6(1), 103004. [Link]

  • MilliporeSigma. Muse® Caspase-3/7 Kit. [Link]

  • Abbkine. Technical Manual Caspase 3/7 Activity Assay Kit. [Link]

  • ACS Publications. (2015). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 10(2), 363–374. [Link]

  • Cancer Research and Treatment. (2018, October 10). Acquired Resistance of MET-Amplified Non-small Cell Lung Cancer Cells to the MET Inhibitor Capmatinib. Cancer Research and Treatment, 51(2), 773–783. [Link]

  • Wiley Analytical Science. (2024, July 17). Statistical analysis of dose-response curves. [Link]

  • European Medical Journal. (2019, March 14). MET Inhibition in Non-Small Cell Lung Cancer. [Link]

  • Massive Bio. (2026, January 6). Off Target Effect. [Link]

  • medRxiv. (2024, August 8). Delineating Drug Class and Target-Specific Adverse Events of Kinase Inhibitors. [Link]

  • NCBI - PMC. (2022). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. International Journal of Molecular Sciences, 23(15), 8432. [Link]

  • Targeted Oncology. (2013, September 11). On-Target and Off-Target Side Effects. [Link]

  • Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised? [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to AMG-337 Monohydrate and Crizotinib Efficacy in MET-Driven Gastric Cancer Models

This guide provides a comprehensive comparison of the preclinical efficacy of two prominent MET inhibitors, AMG-337 monohydrate and crizotinib, in the context of MET-driven gastric cancer. Designed for researchers, scien...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of the preclinical efficacy of two prominent MET inhibitors, AMG-337 monohydrate and crizotinib, in the context of MET-driven gastric cancer. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic nuances, presents supporting experimental data, and offers detailed protocols to facilitate reproducible research in this critical area of oncology.

Introduction: The MET Oncogene in Gastric Cancer and the Rationale for Targeted Inhibition

Gastric cancer remains a significant global health challenge, with a high mortality rate often linked to late-stage diagnosis.[1] A subset of these cancers is driven by aberrant signaling from the MET receptor tyrosine kinase, which can be due to MET gene amplification or protein overexpression.[2] This "oncogene addiction" to MET signaling makes it a compelling therapeutic target. MET activation triggers a cascade of downstream pathways, including the PI3K/AKT and MAPK pathways, promoting cell proliferation, survival, invasion, and metastasis.[3] Consequently, potent and selective MET inhibitors are a key focus of targeted therapy development.

This guide focuses on two such inhibitors:

  • AMG-337 monohydrate: A highly selective and potent, orally bioavailable small-molecule inhibitor of the MET receptor.[3][4]

  • Crizotinib: A multi-target tyrosine kinase inhibitor that, in addition to MET, also targets ALK and ROS1.[5]

Understanding the comparative efficacy and underlying mechanisms of these two agents is crucial for advancing therapeutic strategies for patients with MET-driven gastric cancer.

Comparative Efficacy in Preclinical Models

The efficacy of both AMG-337 and crizotinib is strongly correlated with the level of MET gene amplification in gastric cancer cell lines. High-level amplification is a key determinant of sensitivity to MET inhibition.[3]

In Vitro Efficacy: Cell Viability

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for AMG-337 and crizotinib in various MET-amplified gastric cancer cell lines.

Cell LineMET Amplification StatusAMG-337 IC50 (nM)Crizotinib IC50 (nM)
SNU-5AmplifiedSensitive (IC50 not specified)< 200
MKN-45AmplifiedSensitive (IC50 not specified)< 200
Hs746TAmplifiedSensitive (IC50 not specified)< 200
SNU-620AmplifiedSensitive (IC50 not specified)Not Reported

Data compiled from multiple sources.[1][6][7][8]

In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models

Both AMG-337 and crizotinib have demonstrated significant anti-tumor activity in mouse xenograft models of MET-amplified gastric cancer.

AMG-337: In a SNU-5 gastric cancer xenograft model, daily oral administration of AMG-337 led to dose-dependent tumor growth inhibition, with higher doses causing tumor regression.[7] Significant inhibition of tumor growth was observed at doses as low as 0.3 mg/kg, with near-complete growth inhibition at 1 mg/kg.[7]

Crizotinib: In xenograft models using MET-amplified gastric cancer cell lines such as SNU-5, crizotinib treatment resulted in marked tumor growth inhibition compared to vehicle-treated controls.[6]

Mechanistic Insights: Targeting the MET Signaling Axis

The anti-tumor effects of both AMG-337 and crizotinib are mediated through the inhibition of the MET signaling pathway.

AMG-337: As a highly selective MET inhibitor, AMG-337 potently blocks MET autophosphorylation. This, in turn, prevents the phosphorylation of downstream effector proteins like Gab1, AKT, and ERK, leading to cell cycle arrest and apoptosis in MET-dependent cancer cells.[7][8]

Crizotinib: Crizotinib also effectively inhibits MET phosphorylation and downstream signaling through the PI3K/AKT and MAPK pathways in MET-amplified gastric cancer cells.[6][9] This disruption of pro-survival signaling induces apoptosis.

Below is a diagram illustrating the MET signaling pathway and the points of inhibition by AMG-337 and crizotinib.

MET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitors HGF HGF (Ligand) MET MET Receptor HGF->MET Binding & Dimerization MET->MET Gab1 Gab1 MET->Gab1 Phosphorylation PI3K PI3K Gab1->PI3K RAS RAS Gab1->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK ERK->Proliferation AMG337 AMG-337 AMG337->MET Inhibits Autophosphorylation Crizotinib Crizotinib Crizotinib->MET Inhibits Autophosphorylation

Caption: MET signaling pathway and inhibitor action.

Experimental Protocols

To ensure the reproducibility and validation of findings, detailed experimental protocols are provided below.

In Vitro Cell Viability (MTT) Assay

This protocol outlines the steps for assessing the effect of MET inhibitors on the viability of gastric cancer cell lines.

Materials:

  • MET-amplified gastric cancer cell lines (e.g., SNU-5, MKN-45)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • AMG-337 monohydrate and/or crizotinib

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO or a solution of isopropanol with Triton X-100 and HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of AMG-337 and crizotinib in complete medium.

    • Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only wells as a control.

    • Incubate for 72 hours at 37°C and 5% CO2.

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15-30 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Western Blot Analysis of MET Signaling

This protocol details the procedure for analyzing the phosphorylation status of MET and its downstream effectors.

Materials:

  • MET-amplified gastric cancer cell lines

  • 6-well cell culture plates

  • AMG-337 monohydrate and/or crizotinib

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-MET, anti-total-MET, anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with the desired concentrations of AMG-337 or crizotinib for a specified time (e.g., 2 hours).

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Collect the lysates and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature the protein lysates by boiling with Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Signal Detection:

    • Wash the membrane with TBST.

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

In Vivo Gastric Cancer Xenograft Model

This protocol describes the establishment of a subcutaneous xenograft model and subsequent drug efficacy testing.

Materials:

  • MET-amplified gastric cancer cell lines

  • Immunocompromised mice (e.g., BALB/c nude or NSG mice)

  • Matrigel (optional)

  • AMG-337 monohydrate and/or crizotinib formulated for oral gavage

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation:

    • Harvest and resuspend the gastric cancer cells in a mixture of serum-free medium and Matrigel (optional).

    • Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.

  • Tumor Growth and Drug Treatment:

    • Monitor the mice for tumor formation.

    • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer AMG-337, crizotinib, or vehicle control daily via oral gavage.

  • Efficacy Evaluation:

    • Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = (width)² x length / 2).

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).

Caption: Preclinical experimental workflow.

Conclusion

Both AMG-337 monohydrate and crizotinib demonstrate significant preclinical efficacy in MET-driven gastric cancer models, primarily in the context of high MET gene amplification. AMG-337's high selectivity for MET may offer a more targeted approach with potentially fewer off-target effects compared to the multi-targeted crizotinib. However, the multi-kinase inhibitory profile of crizotinib could be advantageous in certain contexts. The choice between these inhibitors for further clinical investigation and therapeutic application will depend on a comprehensive evaluation of their efficacy, safety profiles, and the specific molecular characteristics of the patient's tumor. The experimental protocols provided in this guide serve as a foundation for researchers to conduct rigorous and reproducible comparative studies, ultimately contributing to the development of more effective treatments for this challenging disease.

References

  • Advances in MET tyrosine kinase inhibitors in gastric cancer. (2024).
  • Yano, S., et al. (2012). Antitumor action of the MET tyrosine kinase inhibitor crizotinib (PF-02341066) in gastric cancer positive for MET amplification. Molecular Cancer Therapeutics, 11(7), 1557-1564.
  • Hughes, P. E., et al. (2016). In Vitro and In Vivo Activity of AMG 337, a Potent and Selective MET Kinase Inhibitor, in MET-Dependent Cancer Models. Molecular Cancer Therapeutics, 15(7), 1568-1579.
  • Lee, J., et al. (2015). Autophagy is required for crizotinib-induced apoptosis in MET-amplified gastric cancer cells. Oncotarget, 6(32), 33357-33368.
  • AMG-337. (n.d.). MedChemExpress.
  • Kim, J., et al. (2021). Development of a Novel Orthotopic Gastric Cancer Mouse Model. Journal of Visualized Experiments, (167).
  • Smolen, G. A., et al. (2012). Antitumor action of the MET tyrosine kinase inhibitor crizotinib (PF-02341066) in gastric cancer positive for MET amplification. Molecular Cancer Therapeutics, 11(7), 1557-1564.
  • Hong, D. S., et al. (2019). Phase I Study of AMG 337, a Highly Selective Small-molecule MET Inhibitor, in Patients with Advanced Solid Tumors. Clinical Cancer Research, 25(8), 2414-2423.
  • Gastric Xenograft Models. (n.d.). Altogen Labs.
  • Kwak, E. L., et al. (2019). A Multicenter Phase II Study of AMG 337 in Patients with MET-Amplified Gastric/Gastroesophageal Junction/Esophageal Adenocarcinoma and Other MET-Amplified Solid Tumors. Clinical Cancer Research, 25(8), 2414-2423.
  • Hughes, P. E., et al. (2016). In Vitro and In Vivo Activity of AMG 337, a Potent and Selective MET Kinase Inhibitor, in MET-Dependent Cancer Models. Molecular Cancer Therapeutics, 15(7), 1568-1579.
  • Wang, Y., et al. (2020). Establishment of a Human Gastric Cancer Xenograft Model in Immunocompetent Mice Using the Microcarrier-6.
  • Kwak, E. L., et al. (2019). A Multicenter Phase II Study of AMG 337 in Patients with MET-Amplified Gastric/Gastroesophageal Junction/Esophageal Adenocarcinoma and Other MET-Amplified Solid Tumors. Clinical Cancer Research, 25(8), 2414-2423.
  • Ou, S. H. I. (2024). Advances in MET tyrosine kinase inhibitors in gastric cancer.
  • Xenograft and organoid models in developing precision medicine for gastric cancer (Review). (2022). International Journal of Oncology, 60(5), 1-13.
  • Ou, S. H. I. (2024). Advances in MET tyrosine kinase inhibitors in gastric cancer.
  • Application Notes and Protocols for c-MET Inhibitors in Drug Discovery and Development. (n.d.). Benchchem.
  • Gastric Cancer PDX Models for Preclinical Evalu
  • Zhang, Y., et al. (2024). Case Report: A rare case of MET-amplified gastric cancer with systemic metastasis: remarkable efficacy of crizotinib and the role of precision medicine. Frontiers in Oncology, 14.
  • Park, C. H., et al. (2016). Novel c-Met inhibitor suppresses the growth of c-Met-addicted gastric cancer cells. BMC Cancer, 16(1), 1-11.
  • Zgheib, A., et al. (2020). MET Inhibitors for the Treatment of Gastric Cancer: What's Their Potential?. Cancers, 12(10), 2919.
  • Zhang, X., et al. (2024). Theranostic Approaches for Gastric Cancer: An Overview of In Vitro and In Vivo Investigations. International Journal of Molecular Sciences, 25(19), 10633.
  • Janjigian, Y. Y., et al. (2011). Clinical significance of MET in gastric cancer. World Journal of Gastroenterology, 17(13), 1590-1596.

Sources

Comparative

AMG-337 Monohydrate: Kinome Selectivity Profile and Off-Target Screening

A Comprehensive Comparison Guide for Researchers and Drug Development Professionals Executive Summary The development of mesenchymal-epithelial transition factor (MET) inhibitors has been a cornerstone in targeted oncolo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Comparison Guide for Researchers and Drug Development Professionals

Executive Summary

The development of mesenchymal-epithelial transition factor (MET) inhibitors has been a cornerstone in targeted oncology, particularly for non-small cell lung cancer (NSCLC) and gastric cancers harboring MET exon 14 skipping mutations or gene amplifications. However, the clinical utility of early-generation MET inhibitors was frequently bottlenecked by off-target kinase toxicities.

AMG-337 monohydrate emerged as a highly potent, orally bioavailable Type Ib MET inhibitor designed to overcome these limitations. While it demonstrated exquisite kinome selectivity—sparing over 400 other kinases—its clinical trajectory was uniquely shaped by an unexpected non-kinase off-target interaction: the inhibition of the Adenosine Transporter (AT)[1]. This guide objectively compares AMG-337’s selectivity profile against alternative MET inhibitors (crizotinib, capmatinib, and tepotinib) and provides a deep dive into the experimental methodologies used to map its kinome and off-target landscape.

Mechanistic Grounding: Type Ia vs. Type Ib MET Inhibitors

To understand AMG-337's selectivity, one must examine the structural causality of its binding mode. MET tyrosine kinase inhibitors (TKIs) are broadly classified into Type I (ATP-competitive) and Type II (ATP-competitive, binding to the inactive DFG-out conformation). Type I inhibitors are further subdivided into Type Ia and Type Ib[2].

  • Type Ia Inhibitors (e.g., Crizotinib): Bind to the active (DFG-in) conformation of MET and interact directly with the solvent front residue G1163. Because this binding pocket is relatively conserved across several kinases, Type Ia inhibitors inherently exhibit multi-kinase activity (e.g., hitting ALK and ROS1)[2].

  • Type Ib Inhibitors (e.g., AMG-337, Capmatinib, Tepotinib): Also bind the DFG-in conformation but do not interact with G1163. Instead, they rely on strong interactions with the Y1230 residue and the hinge region[2].

The Causality of AMG-337's Exquisite Selectivity: AMG-337 was engineered by exploiting chirality to improve druggability. The molecule forms precise intramolecular hydrogen bonds that lock it into a highly rigid, "U-shaped" conformation[3]. This chiral, constrained geometry perfectly complements the unique architecture of the MET ATP-binding pocket but sterically clashes with the active sites of nearly all other kinases. This structural rigidity is the direct cause of its near-perfect kinome selectivity[3].

Kinome Selectivity Profiling: Comparative Data

When profiled against a panel of over 400 protein and lipid kinases, AMG-337 demonstrated an IC50 of < 5 nM for MET, with no other kinases significantly inhibited at physiologically relevant concentrations[4][5]. Table 1 compares this profile with other leading MET inhibitors.

Table 1: Kinome Selectivity and Potency Comparison
InhibitorClassMET IC50 (nM)Primary Kinase Off-TargetsKinome Selectivity Profile
AMG-337 Type Ib< 5None identifiedExquisite
Capmatinib Type Ib~ 0.13None significantHigh
Tepotinib Type Ib~ 1.7None significantHigh
Crizotinib Type Ia~ 4ALK, ROS1Multi-kinase

The Off-Target Anomaly: Adenosine Transporter (AT) Inhibition

Despite its pristine kinome profile, Phase I clinical trials of AMG-337 revealed a dose-limiting toxicity: severe headaches[1]. To investigate this, researchers conducted broad non-kinase off-target pharmacological screening across 151 potential targets (GPCRs, ion channels, transporters).

Only a single target yielded a >50% inhibition hit: the Adenosine Transporter (AT) , which AMG-337 inhibited with an IC50 of 0.28 µM[1].

Causality to Clinical Phenotype: The headache was not a kinase-mediated effect. By inhibiting AT, AMG-337 blocked the cellular reuptake of adenosine. The resulting extracellular accumulation of adenosine led to the hyper-activation of Adenosine Receptors (ARs) on vascular smooth muscle, triggering cerebral vasorelaxation and subsequent headaches[1]. Interestingly, administering an AR antagonist (like caffeine/theophylline) successfully mitigated this adverse event in preclinical dog models and human subjects[1].

Mechanism cluster_0 On-Target: MET Pathway cluster_1 Off-Target: Adenosine Pathway HGF HGF MET MET Receptor HGF->MET Activates Downstream PI3K / MAPK MET->Downstream Phosphorylation Tumor Tumor Growth Downstream->Tumor Promotes AT Adenosine Transporter Adenosine Adenosine Accumulation AT->Adenosine Inhibited Reuptake AR Adenosine Receptors Adenosine->AR Binds Vasodilation Vasorelaxation (Headache) AR->Vasodilation Induces AMG337 AMG-337 AMG337->MET Inhibits (IC50 < 5nM) AMG337->AT Inhibits (IC50 0.28µM)

Diagram 1: Dual mechanism of AMG-337 targeting MET (on-target) and Adenosine Transporter (off-target).

Table 2: AMG-337 Off-Target Pharmacological Profiling Summary
Target ClassAssayed TargetsSignificant Hits (>50% inhibition)Identified TargetIC50 (µM)
GPCRs > 500--
Ion Channels > 300--
Transporters > 201Adenosine Transporter (AT)0.28

Experimental Methodologies: Self-Validating Protocols

To ensure data integrity, the profiling of AMG-337 relied on self-validating experimental systems. Below are the standardized protocols used to generate the kinome and off-target data.

Protocol 1: High-Throughput Kinome Profiling (Competitive Binding Assay)

Why a binding assay instead of an enzymatic assay? Enzymatic assays are highly dependent on ATP concentration and the activation state of the kinase preparation. A competitive binding assay provides a true thermodynamic measure of affinity (Kd), eliminating false positives caused by inactive kinase batches[1].

  • Preparation: Express >400 DNA-tagged human kinases in T7 phage or HEK-293 cells.

  • Immobilization: Bind active-site directed ligands to magnetic beads.

  • Competition Incubation: Combine the DNA-tagged kinases, immobilized ligands, and AMG-337 (tested at 1 µM for primary screening, or serial dilutions for IC50 determination). Incubate at room temperature for 1 hour. Self-validation: If AMG-337 binds the kinase active site, it competitively displaces the kinase from the magnetic bead.

  • Wash & Elution: Wash the beads with buffer to remove unbound kinases. Elute the remaining bound kinases.

  • qPCR Readout: Quantify the remaining kinases via quantitative PCR (qPCR) of their attached DNA tags. Calculate the percentage of control (displacement).

Workflow Step1 1. Kinase Panel (400+ Kinases) Step2 2. Tracer Binding Step1->Step2 Step3 3. AMG-337 Incubation Step2->Step3 Step4 4. Wash & Elution Step3->Step4 Step5 5. qPCR Readout Step4->Step5 Step6 6. IC50 Calculation Step5->Step6

Diagram 2: High-throughput competitive binding workflow for kinome selectivity profiling.

Protocol 2: Off-Target Adenosine Uptake Inhibition Assay

To validate that the physical binding of AMG-337 to AT resulted in functional inhibition, a radiolabeled uptake assay was utilized[1].

  • Cell Preparation: Seed HeLa cells (which endogenously express human AT) in 96-well plates and culture until confluent.

  • Target Engagement: Wash cells with transport buffer. Pre-incubate cells with serial dilutions of AMG-337 (0.01 µM to 10 µM) for 15 minutes at 37°C to allow steady-state target binding.

  • Substrate Addition: Add[3H]-adenosine to the wells and incubate for exactly 5 minutes.

  • Termination: Self-validation step: Rapidly wash the cells three times with ice-cold transport buffer. The sudden drop in temperature immediately halts transporter kinetics, ensuring the measured intracellular [3H]-adenosine accurately reflects the inhibition state without post-assay leakage.

  • Readout: Lyse the cells and measure intracellular radioactivity via liquid scintillation counting. Calculate the IC50 based on the dose-response curve.

Conclusion

AMG-337 represents a masterclass in structure-based drug design, utilizing chirality and rigid U-shaped conformations to achieve a near-flawless kinome selectivity profile[3]. It vastly outperforms Type Ia inhibitors like crizotinib in target specificity. However, its development underscores a critical lesson in drug discovery: absolute kinome selectivity does not guarantee an absence of off-target pharmacology. The translation of its in vitro Adenosine Transporter inhibition into a dose-limiting clinical headache highlights the indispensable need for comprehensive, non-kinase off-target screening panels early in the drug development pipeline.

References

  • Clinical Implications and Translation of an Off-Target Pharmacology Profiling Hit: Adenosine Uptake Inhibition In Vitro - PMC.
  • Current and future treatment options for MET exon 14 skipping alterations in non-small cell lung cancer. MET Crusaders.
  • In Vitro and In Vivo Activity of AMG 337, a Potent and Selective MET Kinase Inhibitor, in MET-Dependent Cancer Models - AACR Journals.
  • The Exploration of Chirality for Improved Druggability within the Human Kinome - PMC - NIH.
  • Targeting MET Kinase in Cancer: The Therapeutic Potential of AMG 337 - Patsnap Synapse.

Sources

Validation

A Researcher's Guide to the Synergistic Efficacy of AMG-337 and EGFR Inhibitors

Authored by a Senior Application Scientist This guide provides an in-depth analysis of the potent c-Met inhibitor, AMG-337 monohydrate, and the compelling scientific rationale for its combination with Epidermal Growth Fa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the potent c-Met inhibitor, AMG-337 monohydrate, and the compelling scientific rationale for its combination with Epidermal Growth Factor Receptor (EGFR) inhibitors. We will explore the molecular underpinnings of their synergistic interaction, present key preclinical and clinical data, and offer detailed experimental protocols for researchers aiming to validate these findings.

The Strategic Imperative for Dual Pathway Inhibition

In many epithelial cancers, tumor growth and survival are driven by aberrant signaling from Receptor Tyrosine Kinases (RTKs). Two of the most critical players in this landscape are c-Met (also known as Hepatocyte Growth Factor Receptor, HGFR) and EGFR.[1][2][3] These pathways, when activated, trigger downstream cascades, primarily the PI3K/AKT and RAS/MAPK pathways, which regulate cell proliferation, survival, motility, and invasion.[4][5]

The concept of "oncogene addiction," where a cancer cell becomes wholly dependent on a single activated pathway, has led to the success of targeted therapies like EGFR tyrosine kinase inhibitors (TKIs). However, the clinical utility of these agents is often curtailed by the development of acquired resistance.[6][7][8] One of the most well-documented mechanisms of resistance to EGFR TKIs is the amplification of the MET gene.[9][10][11] This amplification provides the cancer cell with a "bypass" route; by upregulating c-Met signaling, the cell can reactivate the same downstream survival pathways that the EGFR inhibitor was meant to block.[6][9] This biological reality makes a compelling case for a dual-inhibition strategy, simultaneously targeting both EGFR and c-Met to achieve a more profound and durable anti-tumor effect.[12][13][14]

Profile of a Potent and Selective c-Met Inhibitor: AMG-337

AMG-337 is an oral, highly selective, and potent small-molecule ATP-competitive inhibitor of the c-Met kinase.[15][16][17] Its selectivity is a key feature; a competitive-binding assay against over 400 human kinases demonstrated that AMG-337 binds only to MET, minimizing off-target effects.[18]

Mechanism of Action: Preclinical studies have robustly demonstrated that AMG-337 effectively inhibits the phosphorylation of MET and its key adaptor protein Gab-1.[17] This action blocks signal transduction to the downstream PI3K and MAPK pathways, leading to a profound inhibition of MET-dependent cell proliferation and a marked induction of apoptosis.[15][17][19] This activity is particularly pronounced in cancer models characterized by high-level MET gene amplification.[11][17] Clinical trials have confirmed the antitumor activity of AMG-337 in patients with MET-amplified solid tumors, particularly in gastroesophageal cancers.[18][20][21]

The Molecular Basis for Synergy: Overcoming Resistance Through Crosstalk Blockade

The synergy between c-Met and EGFR inhibitors is rooted in the intricate signaling crosstalk between these two pathways. This is not a one-way street; evidence shows that Hepatocyte Growth Factor (HGF), the ligand for c-Met, can transactivate the EGFR, and conversely, EGFR activation can lead to c-Met phosphorylation.[4][12][13][22] This creates a redundant and resilient signaling network.

In the context of EGFR TKI resistance driven by MET amplification, the tumor cell essentially reroutes its survival signaling through the c-Met axis.[9] Therefore, treatment with an EGFR inhibitor alone becomes insufficient. As demonstrated in resistant non-small cell lung cancer (NSCLC) models, an EGFR TKI may successfully inhibit EGFR phosphorylation, but c-Met signaling continues to activate AKT and ERK, promoting cell survival.[9] Only by adding a c-Met inhibitor like AMG-337 can these bypass pathways be shut down, leading to synergistic cell growth inhibition and apoptosis.[9][14]

cluster_membrane Cell Membrane cluster_inhibitors cluster_downstream Downstream Signaling cluster_effects Cellular Effects EGFR EGFR PI3K PI3K / AKT EGFR->PI3K RAS RAS / MAPK EGFR->RAS cMET c-Met cMET->EGFR Crosstalk (Activation) cMET->PI3K cMET->RAS EGFRi EGFR Inhibitor EGFRi->EGFR Inhibits AMG337 AMG-337 AMG337->cMET Inhibits Proliferation Proliferation Survival PI3K->Proliferation RAS->Proliferation

Caption: Interconnected EGFR and c-Met signaling pathways.

Comparative Performance: Supporting Experimental Data

The synergistic effect of combining c-Met and EGFR inhibitors is well-documented across numerous preclinical studies. While direct published data on AMG-337 combined with an EGFR inhibitor is specific to certain research contexts, the principle is strongly validated using other selective c-Met inhibitors.

In Vitro Synergistic Effects

Studies consistently show that in cancer cell lines with MET amplification-driven resistance to EGFR TKIs, the combination of a c-Met inhibitor and an EGFR inhibitor results in significantly greater growth inhibition than either drug alone.

For example, in a gefitinib-resistant NSCLC model with acquired MET amplification, the combination of the c-Met inhibitor volitinib and gefitinib led to a synergistic effect on inhibiting tumor cell growth.[9] Similarly, the combination of the c-Met inhibitor SU11274 and the EGFR inhibitor Tyrphostin AG1478 demonstrated a synergistic growth inhibition of 65%, compared to only 21-25% for the individual agents.[13][22] This is because the combination effectively suppresses the phosphorylation of both receptors and, crucially, the downstream signaling of AKT and ERK.[9]

Treatment Cell Line Endpoint Result Reference
Gefitinib (EGFRi) + Volitinib (c-METi)HCC827C4R (NSCLC)Cell GrowthSynergistic inhibition[9]
Tyrphostin AG1478 (EGFRi) + SU11274 (c-METi)H358 (NSCLC)Growth InhibitionCombination: 65%Single Agents: 21-25%[13][22]
Gefitinib (EGFRi) + PF2341066 (c-METi)HNSCC cellsCell ProliferationSynergistic (CI < 1)[14]

CI = Combination Index; a value < 1 indicates synergy.

In Vivo Tumor Regression

The synergy observed in vitro translates to robust efficacy in vivo. In xenograft models of EGFR TKI-resistant tumors with MET amplification, combination therapy has been shown to induce significant tumor regression, a feat not achievable with monotherapy.

In the HCC827C4R xenograft model, the combination of volitinib and gefitinib resulted in significant tumor shrinkage and was well-tolerated, demonstrating a clear synergistic anti-tumor effect compared to either drug alone.[9] Similar results were seen in head and neck cancer xenografts, where combined targeting of c-Met and EGFR led to enhanced tumor volume inhibition, decreased proliferation, and increased apoptosis compared to single-agent treatments.[14]

Treatment Tumor Model Endpoint Result Reference
Gefitinib + VolitinibNSCLC Xenograft (MET-amp)Tumor GrowthSignificant tumor regression with combination[9]
Gefitinib + PF2341066HNSCC XenograftTumor VolumeEnhanced inhibition with combination[14]
AMG-337 (monotherapy)MET-dependent XenograftsTumor GrowthDose-dependent tumor growth inhibition/regression[11]

While the AMG-337 in vivo data cited is for monotherapy, its potent, dose-dependent tumor regression in MET-driven models provides a strong foundation for its expected efficacy in a combination setting.[11]

Validating Synergy in Your Lab: Key Experimental Protocols

To assess the synergistic potential of AMG-337 and an EGFR inhibitor, a series of well-established in vitro and in vivo assays are required.

cluster_workflow In Vitro Synergy Workflow A 1. Cell Seeding (e.g., 96-well plates) B 2. Drug Treatment - Single agents (dose-response) - Combination (fixed ratio) A->B C 3. Incubation (e.g., 72 hours) B->C D 4. Assay Readout - Cell Viability (MTT) - Apoptosis (Caspase-Glo) - Western Blot (p-AKT/p-ERK) C->D E 5. Data Analysis - Calculate IC50 - Synergy Scoring (e.g., Chou-Talalay CI) D->E F Synergistic Effect (CI < 1) E->F

Caption: Standard experimental workflow for in vitro synergy assessment.
Protocol 1: Cell Viability Assay (Crystal Violet)

This assay measures cell proliferation and survival.[23]

  • Cell Seeding: Seed cancer cells (e.g., an EGFR TKI-resistant, MET-amplified line) in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a range of concentrations of AMG-337, an EGFR inhibitor, and the combination of both, often at a constant ratio. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the treated cells for 72 hours under standard culture conditions.

  • Staining: Remove the medium, fix the cells with 10% formalin for 10 minutes, and then stain with 0.5% crystal violet solution for 20 minutes.

  • Solubilization: Wash plates thoroughly to remove excess stain. Air dry, then solubilize the bound dye with methanol.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Data is used to generate dose-response curves and calculate synergy scores using methods like the Chou-Talalay Combination Index (CI).[23]

Protocol 2: Western Blot for Pathway Modulation

This assay visualizes the inhibition of key signaling proteins.

  • Cell Treatment: Plate cells and treat with AMG-337, an EGFR inhibitor, or the combination at specified concentrations (e.g., IC50) for a shorter duration (e.g., 2-6 hours) to capture acute signaling changes.

  • Cell Lysis: Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors to prepare whole-cell lysates.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against key targets: p-Met, total Met, p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, and total ERK. Use an antibody for a housekeeping protein (e.g., β-actin) as a loading control.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate to visualize the protein bands. The desired result is a significant reduction in the phosphorylated forms of these proteins in the combination treatment group compared to single agents.[9]

Protocol 3: In Vivo Tumor Xenograft Study

This assay evaluates anti-tumor efficacy in an animal model.[24][25]

  • Cell Implantation: Subcutaneously implant a suspension of MET-amplified, EGFR TKI-resistant cancer cells into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth: Monitor tumor growth regularly using calipers. When tumors reach a predetermined average volume (e.g., 150-200 mm³), randomize the mice into treatment groups.

  • Treatment Groups (4-arm study):

    • Group 1: Vehicle control

    • Group 2: AMG-337 (at a clinically relevant dose)

    • Group 3: EGFR inhibitor (at a clinically relevant dose)

    • Group 4: Combination of AMG-337 and the EGFR inhibitor

  • Dosing: Administer treatments as per the established schedule (e.g., daily oral gavage) for a defined period (e.g., 21-28 days).[19]

  • Monitoring: Measure tumor volumes and mouse body weights 2-3 times per week.

  • Endpoint Analysis: At the end of the study, calculate the percent tumor growth inhibition (TGI) for each group relative to the vehicle control. Statistical analysis (e.g., ANOVA) is used to determine the significance of the combination therapy over monotherapies.[25]

Conclusion and Future Perspectives

The combination of AMG-337 monohydrate with EGFR inhibitors represents a scientifically robust strategy to combat a clinically significant mechanism of drug resistance. The synergistic effect is driven by the dual blockade of redundant and interconnected signaling pathways essential for tumor cell survival and proliferation. Preclinical data for this combination approach is compelling, showing superior efficacy in vitro and in vivo. Furthermore, clinical trials validating the c-Met/EGFR co-targeting strategy in NSCLC patients with MET amplification underscore the translational potential of this approach.[26]

For researchers, the path forward involves further defining the patient populations most likely to benefit, potentially through more nuanced biomarkers beyond simple MET amplification. Investigating the mechanisms that may lead to resistance to this combination therapy will also be crucial for developing next-generation treatment strategies.

References

  • Synergistic effect of c-Met inhibitor volitinib in combination with EGFR inhibitor Gefitnib on EGFR-TKI resistant NSCLC model HCC827C4R harboring acquired Met gene amplification. AACR Journals. [Link]

  • Alternative Signaling Pathways as Potential Therapeutic Targets for Overcoming EGFR and c-Met Inhibitor Resistance in Non-Small Cell Lung Cancer. PLoS One. [Link]

  • Experiment Designs for the Assessment of Drug Combination Synergism. Austin Biometrics and Biostatistics. [Link]

  • Synergism of EGFR and c-Met pathways, cross-talk and inhibition, in non-small cell lung cancer. PubMed. [Link]

  • Synergism of EGFR and c-Met pathways, cross-talk and inhibition, in non-small cell lung cancer. PMC. [Link]

  • AMG-337. Inxight Drugs. [Link]

  • Phase I Study of AMG 337, a Highly Selective Small-molecule MET Inhibitor, in Patients with Advanced Solid Tumors. PMC. [Link]

  • In Vitro and In Vivo Activity of AMG 337, a Potent and Selective MET Kinase Inhibitor, in MET-Dependent Cancer Models. PubMed. [Link]

  • Mechanisms of resistance to EGFR tyrosine kinase inhibitors. PMC. [Link]

  • Molecular Pathways: Sensitivity and Resistance to Anti-EGFR Antibodies. AACR Journals. [Link]

  • Dual Blockade of EGFR and c-Met Abrogates Redundant Signaling and Proliferation in Head and Neck Carcinoma Cells. AACR Journals. [Link]

  • Targeting the c-Met Signaling Pathway in Cancer. AACR Journals. [Link]

  • MET Inhibitor AMG-337 Shows Promise in Some Patients with Advanced Gastroesophageal Cancer. Targeted Oncology. [Link]

  • The Role of MET and c-Met in Advanced NSCLC. CancerNetwork. [Link]

  • Methods for High-throughput Drug Combination Screening and Synergy Scoring. PMC. [Link]

  • Mutations in the EGFR Pathway. myadlm.org. [Link]

  • Targeting the c-MET signaling pathway for cancer therapy. PubMed. [Link]

  • EGFR-TKIs resistance via EGFR-independent signaling pathways. PubMed. [Link]

  • An overview of the c-MET signaling pathway. PMC. [Link]

  • The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer. PMC. [Link]

  • c-MET Protein. AbbVie Science. [Link]

  • Methods for High-throughput Drug Combination Screening and Synergy Scoring. SpringerLink. [Link]

  • A Multicenter Phase II Study of AMG 337 in Patients with MET-Amplified Gastric/Gastroesophageal Junction/Esophageal Adenocarcinoma and Other MET-Amplified Solid Tumors. PubMed. [Link]

  • Preclinical Evaluation of AMG 337, a Highly Selective Small Molecule MET Inhibitor, in Hepatocellular Carcinoma. AACR Journals. [Link]

  • Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models. AACR Journals. [Link]

  • A Multicenter Phase II Study of AMG 337 in Patients with MET-Amplified Gastric/Gastroesophageal Junction/Esophageal Adenocarcinoma and Other MET-Amplified Solid Tumors. AACR Journals. [Link]

  • In Vitro and In Vivo Activity of AMG 337, a Potent and Selective MET Kinase Inhibitor, in MET-Dependent Cancer Models. AACR Journals. [Link]

  • (PDF) Phase I Study of AMG 337, a Highly Selective Small-molecule MET Inhibitor, in Patients with Advanced Solid Tumors. ResearchGate. [Link]

  • Detailed characterization of combination treatment with MET inhibitor plus EGFR inhibitor in EGFR-mutant and MET-amplified non-small cell lung cancer. Annals of Oncology. [Link]

  • New EGFR-targeting Combination Therapy for Lung Cancer. AACR. [Link]

  • Preclinical Models for Acquired Resistance to Third-Generation EGFR Inhibitors in NSCLC: Functional Studies and Drug Combinations Used to Overcome Resistance. Frontiers in Oncology. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling AMG-337 monohydrate

Advanced Safety and Logistical Protocol for Handling AMG-337 Monohydrate As a Senior Application Scientist, I approach the handling of investigational kinase inhibitors not merely as a compliance exercise, but as a criti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Logistical Protocol for Handling AMG-337 Monohydrate

As a Senior Application Scientist, I approach the handling of investigational kinase inhibitors not merely as a compliance exercise, but as a critical component of experimental integrity and occupational health. AMG-337 monohydrate is a highly selective, orally bioavailable 1[1]. While its primary clinical application targets MET-amplified solid tumors (such as gastroesophageal adenocarcinoma), its potent biological activity necessitates rigorous laboratory safety protocols to prevent unintended exposure and severe environmental contamination.

Hazard Identification & Quantitative Risk Assessment

Before designing a handling protocol, we must understand the physicochemical and toxicological properties of the compound. According to its 2[2], AMG-337 presents specific acute and environmental hazards that dictate our operational boundaries.

Table 1: Quantitative Data and Hazard Profile of AMG-337 Monohydrate

Property / ParameterValue / GHS ClassificationOperational Implication
Molecular Target MET (c-MET) KinasePotent biological activity; avoid systemic exposure.
Off-Target Activity Adenosine uptake inhibition (IC50: 0.28 μM)[3]Potential cardiovascular effects (e.g., hypotension) upon systemic exposure.
Acute Toxicity (Oral) GHS Category 4 (H302)[2]Harmful if swallowed; strict prohibition of eating/drinking in the laboratory.
Aquatic Toxicity GHS Category 1 (Acute & Chronic)[2]Very toxic to aquatic life (H400, H410); zero-drain disposal policy required.
Clinical MTD 300 mg once daily[1]Defines the threshold for dose-limiting toxicities (e.g., headache, fatigue).

Personal Protective Equipment (PPE) Matrix

The selection of PPE is driven by the causality of exposure routes: inhalation of aerosolized powder, dermal absorption (especially when dissolved in penetrating solvents like DMSO), and ocular irritation. Every protective measure here acts as a self-validating system to ensure fail-safe handling.

  • Respiratory Protection: When handling the dry monohydrate powder outside of a Class II Biological Safety Cabinet (BSC) or dedicated powder dispensing enclosure, an N95 or P100 particulate respirator is mandatory.

    • Causality: The monohydrate form can generate fine dust particles during weighing and transfer. Inhalation can lead to respiratory tract irritation and unintended systemic absorption of the active pharmaceutical ingredient (API)[2].

  • Hand Protection: Double-gloving with powder-free nitrile gloves (minimum 0.11 mm thickness).

    • Causality: Nitrile provides excellent chemical resistance against the dry powder. Double gloving provides a self-validating safety mechanism: if the outer glove is contaminated with DMSO (a solvent that rapidly transports small molecules across the dermal barrier), it can be immediately stripped and discarded without exposing the skin.

  • Eye Protection: Snug-fitting chemical splash goggles .

    • Causality: Protects the conjunctival mucosa against both airborne powder particulates and accidental splashes during solvent reconstitution.

  • Body Protection: A disposable, fluid-resistant laboratory coat with knit cuffs .

    • Causality: Knit cuffs prevent sleeves from dragging across contaminated surfaces. Disposability ensures that highly toxic aquatic pollutants are not introduced into standard municipal laundry facilities.

Visualizing the Mechanism of Action

Understanding the MET signaling pathway clarifies why exposure to AMG-337 must be meticulously minimized. Unintended inhibition of this pathway in healthy tissues can disrupt normal cellular proliferation, survival, and tissue repair mechanisms.

Pathway HGF HGF (Ligand) MET MET Receptor Tyrosine Kinase HGF->MET Binds & Activates PI3K PI3K / AKT Pathway MET->PI3K Phosphorylation MAPK RAS / MAPK Pathway MET->MAPK Phosphorylation AMG337 AMG-337 Monohydrate AMG337->MET Blocks Autophosphorylation Apoptosis Apoptosis / Growth Arrest AMG337->Apoptosis Induces in MET-dependent Outcome Cell Proliferation & Survival PI3K->Outcome MAPK->Outcome

Caption: Mechanism of AMG-337: Inhibition of MET receptor tyrosine kinase signaling and downstream pathways.

Standard Operating Procedures (SOPs)

Protocol A: Safe Weighing and Reconstitution Workflow

To maintain scientific integrity and personnel safety, the preparation of AMG-337 stock solutions must follow a strict procedural logic to prevent aerosolization and degradation.

  • Preparation: Don all required PPE (N95/P100 respirator, double nitrile gloves, goggles, disposable lab coat).

  • Environment Setup: Line the work surface of a Class II BSC or dedicated powder handling enclosure with a disposable, absorbent bench pad featuring a polyethylene backing.

  • Static Mitigation: Use an anti-static zero-stat gun on the weighing spatula and analytical balance. Logic: This prevents the fine monohydrate powder from aerosolizing or clinging to the sides of the weighing vessel due to static charge.

  • Weighing: Carefully transfer the required mass of AMG-337 monohydrate into a pre-tared, sealable amber glass vial. Logic: Amber glass protects the photosensitive compound from UV degradation, preserving experimental integrity.

  • Reconstitution: Transfer the sealed vial to a chemical fume hood. Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM). Cap the vial tightly and vortex until completely dissolved.

  • Decontamination: Wipe down the balance and spatulas with a solvent that solubilizes the compound (e.g., 70% isopropanol), followed by standard soap and water.

Workflow Start Initiate Handling Protocol PPE Don PPE: Double Gloves, N95, Goggles Start->PPE BSC Transfer to Class II BSC PPE->BSC Weigh Weigh with Anti-Static Spatula BSC->Weigh Solvent Reconstitute in DMSO (Fume Hood) Weigh->Solvent Waste Dispose as Category 1 Aquatic Hazard Solvent->Waste

Caption: Standard operating workflow for the safe handling and weighing of AMG-337 monohydrate powder.

Protocol B: Spill Response and Waste Disposal

Given its GHS Category 1 Aquatic Toxicity classification[2], AMG-337 must never enter the municipal water supply.

  • Dry Powder Spill: Do not sweep or use compressed air. Cover the spill gently with damp absorbent paper towels to prevent aerosolization. Carefully scoop the material into a hazardous waste container. Wash the area thoroughly with soap and water.

  • Liquid Spill (DMSO Stock): Absorb the spill with chemical spill pads. Since DMSO penetrates gloves rapidly, if your outer gloves contact the spill, immediately remove them, wash your hands, and don fresh double gloves before continuing the cleanup.

  • Disposal: All contaminated consumables (pipette tips, bench pads, outer gloves) and residual chemical must be placed in a sealed, clearly labeled hazardous waste container designated for high-temperature incineration.

References

  • Source: National Institutes of Health (NIH)
  • Source: LKT Laboratories, Inc.
  • Source: National Institutes of Health (NIH)

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
AMG-337 monohydrate
Reactant of Route 2
Reactant of Route 2
AMG-337 monohydrate
© Copyright 2026 BenchChem. All Rights Reserved.